Chromium;hydroxide
Description
Significance of Chromium Hydroxide (B78521) in Contemporary Chemical Science
Chromium(III) hydroxide is a versatile compound with considerable importance across various scientific and industrial domains. Its significance stems from its unique chemical properties, which make it a valuable component in the synthesis of other chromium compounds and as a functional material in its own right. wikipedia.orgnih.gov
In the field of catalysis , chromium(III) hydroxide serves as a catalyst in several organic reactions. wikipedia.org Chromium-based catalysts, in general, are recognized for their efficiency in processes such as polymerization, oxidation, and various organic transformations. nih.gov The catalytic activity is often attributed to chromium's ability to exist in multiple oxidation states. nih.gov Specifically, chromium hydroxide is used as a catalyst for reactions like the polymerization of olefins to produce polymers essential for plastics and resins. nih.gov
As a pigment , chromium hydroxide is highly valued for its green color. nih.gov The pigment derived from chromium hydroxide, known as viridian or chrome green, has been used by artists for its lightfastness and stability. researchgate.netartistsupplysource.com Beyond art, it is utilized in coloring plastics, textiles, paints, and coatings where durability and color retention are crucial. nih.govmdpi.com Its resistance to light, heat, acids, and alkalis makes it a robust choice for these applications. mdpi.comiaea.org
In materials science , chromium hydroxide is a precursor for the synthesis of chromium(III) oxide (Cr₂O₃), a stable and important ceramic material. tandfonline.com The thermal decomposition of the hydroxide yields the oxide, which is used in refractory materials and as a component in various advanced materials. tandfonline.comresearchgate.net Recent research has also explored the synthesis of chromium hydroxide nanoparticles and microspheres for specialized applications, taking advantage of the unique properties that emerge at the nanoscale. researchgate.netimgroupofresearchers.com
Furthermore, chromium hydroxide plays a role in environmental chemistry . In wastewater treatment, it can be used as a coagulant to remove impurities and contaminants. nih.gov Trivalent chromium, in the form of chromium(III) hydroxide, is significantly less toxic and less mobile than its hexavalent counterpart. shef.ac.uk Therefore, a common environmental remediation strategy involves the reduction of highly toxic Cr(VI) to Cr(III), which is then precipitated as insoluble chromium(III) hydroxide to remove chromium from contaminated water sources. shef.ac.ukicdacr.com
Historical Context of Chromium Hydroxide Research Development
The history of chromium hydroxide is intrinsically linked to the discovery and subsequent exploitation of the element chromium.
1761-1766: Johann Gottlob Lehmann first discovered an orange-red mineral in the Ural Mountains, which he called "Siberian red lead." periodic-table.comnih.gov This mineral, now known as crocoite (lead chromate (B82759), PbCrO₄), was initially misidentified. periodic-table.comchromeoxidegreen.com
1797: French chemist Louis-Nicolas Vauquelin is credited with the true discovery of the element chromium. periodic-table.comsohoartmaterials.com He isolated chromium oxide (Cr₂O₃) from crocoite ore. sohoartmaterials.com The name "chromium" was derived from the Greek word "chroma," meaning color, due to the wide variety of vibrant colors exhibited by its compounds. periodic-table.comsohoartmaterials.comacs.org
1798: Vauquelin successfully isolated metallic chromium by heating the oxide in a charcoal oven. nih.govnih.gov
Early 19th Century: Following its discovery, the primary use of chromium compounds was as pigments. nih.govacs.org The brilliant colors of chromium compounds made them highly sought after for paints and dyes. periodic-table.com
Mid-19th Century: The applications of chromium compounds expanded into the textile industry as mordants and into the leather tanning industry. acs.org Basic chromic sulfate (B86663), a related compound, was found to significantly improve the durability and stability of leather. nih.gov The process of manufacturing chromium(III) hydroxide by adding a solution of ammonium (B1175870) hydroxide to a chromium salt solution was established during this period of expanding inorganic chemical synthesis. wikipedia.orgresearchgate.net
The development of research into chromium hydroxide specifically has followed the broader trends in inorganic chemistry, moving from initial synthesis and characterization to the exploration of its utility in catalysis, pigment technology, and more recently, in advanced materials and environmental applications.
Fundamental Concepts of Chromium(III) Hydroxide Chemistry
Chromium(III) hydroxide is a compound that exhibits distinct chemical behaviors critical to its application and study.
Chemical Structure and Formula: The chemical formula for chromium(III) hydroxide is Cr(OH)₃. wikipedia.org It consists of one chromium ion in the +3 oxidation state (Cr³⁺) bonded to three hydroxide ions (OH⁻). It is often described as a gelatinous precipitate, and in its solid form, it is considered a polymer with an undefined structure and low solubility. periodic-table.comwikipedia.org While the simple formula is Cr(OH)₃, it is often hydrated, and in aqueous environments, it can be represented as the neutral complex [Cr(H₂O)₃(OH)₃]. acs.org
Amphoteric Nature: A key chemical property of chromium(III) hydroxide is its amphoterism, meaning it can react with both acids and bases. periodic-table.comwikipedia.orgacs.org
Reaction with Acids: In the presence of an acid, chromium(III) hydroxide acts as a base, dissolving to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. periodic-table.comacs.org
Equation: Cr(OH)₃(s) + 3H⁺(aq) + 3H₂O(l) → [Cr(H₂O)₆]³⁺(aq)
Reaction with Bases: In a strongly alkaline solution, it acts as an acid, dissolving to form the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. acs.org
Equation: Cr(OH)₃(s) + 3OH⁻(aq) → [Cr(OH)₆]³⁻(aq)
This amphoteric behavior is a defining characteristic shared with other metal hydroxides like those of aluminum and zinc. acs.org
Synthesis Methods: Chromium(III) hydroxide is typically synthesized via precipitation reactions. A common laboratory and industrial method involves adding an alkali, such as ammonium hydroxide or sodium hydroxide, to an aqueous solution containing a chromium(III) salt, like chromium(III) nitrate (B79036) or chromium(III) chloride. wikipedia.orgresearchgate.netresearchgate.net
Example Reaction: Cr(NO₃)₃(aq) + 3NaOH(aq) → Cr(OH)₃(s) + 3NaNO₃(aq)
The properties of the resulting precipitate can be influenced by reaction conditions such as temperature, pH, and the rate of addition of reactants. researchgate.net Modern synthesis techniques also include hydrothermal methods and sol-gel processes to create chromium hydroxide nanoparticles and microspheres with controlled morphology. imgroupofresearchers.com
Data Tables
Table 1: Physicochemical Properties of Chromium(III) Hydroxide
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Cr(OH)₃ | wikipedia.org |
| Molar Mass | 103.017 g/mol | wikipedia.org |
| Appearance | Green, gelatinous precipitate | wikipedia.orgresearchgate.net |
| Density | 3.11 g/cm³ | wikipedia.org |
| Solubility in water | Insoluble | wikipedia.org |
| Solubility | Soluble in strong acids and strong alkalis | periodic-table.comwikipedia.org |
| Thermal Decomposition | Decomposes to chromium(III) oxide (Cr₂O₃) upon heating | researchgate.netresearchgate.net |
Table 2: Overview of Selected Research Findings on Chromium Hydroxide Synthesis
| Synthesis Method | Precursors | Key Findings/Observations | Reference |
|---|---|---|---|
| Precipitation | Chromium(III) salt (e.g., CrCl₃) and a base (e.g., NaOH) | A straightforward and common method to produce Cr(OH)₃ as a precipitate. | researchgate.net |
| Hydrolysis of Aqueous Solutions | Chromium nitrate, sodium fluoride (B91410), urea, polyvinylpyrrolidone | Developed a procedure for preparing spherical Cr(OH)₃ nanoparticles; morphology is controlled by the molar ratio of fluoride to chromium ions and initial pH. | researchgate.net |
| Hydrothermal Synthesis | Chromium nitrate (Cr(NO₃)₃), Sodium hydroxide (NaOH), Ascorbic acid | A facile hydrothermal approach to generate ultrasmall, amorphous CrOOH (a form of chromium oxy-hydroxide) nanoparticles with a particle size of 3–10 nm. | |
| Droplet Microfluidics (Sol-Gel) | Chromium precursor and a gelling agent | Continuously synthesizes chromium hydroxide microspheres with a narrow particle size distribution. These can be calcined to form chromium oxide microspheres. | imgroupofresearchers.com |
Structure
2D Structure
Properties
IUPAC Name |
chromium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H2O/h;1H2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSKIUZTIHBWFR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrHO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12626-43-6 | |
| Record name | Chromium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12626-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of Chromium Hydroxide
Chromium Hydroxide (B78521) as a Precursor for Advanced Materials Synthesis
Precursors for Chromium Oxides (e.g., Cr₂O₃, CrOOH)
Chromium hydroxide is a well-established precursor for the synthesis of chromium(III) oxide (Cr₂O₃), a compound widely recognized for its green pigment properties, catalytic activity, and use in functional ceramics. The primary method for converting chromium hydroxide to Cr₂O₃ involves thermal decomposition, commonly referred to as calcination.
The calcination process typically involves heating chromium hydroxide at elevated temperatures, usually ranging from 400 °C to over 1000 °C, depending on the desired crystallinity, particle size, and morphology of the resulting Cr₂O₃. researchgate.netresearchgate.netsrce.hrresearchgate.netelectrochemsci.org For instance, amorphous chromium hydroxide precursors can yield well-crystallized Cr₂O₃ nanoparticles when calcined at temperatures around 400-450 °C. srce.hrresearchgate.net Higher calcination temperatures, such as 600 °C or 800 °C, can lead to larger crystallite sizes and improved crystallinity. researchgate.netelectrochemsci.org The atmosphere during calcination (e.g., air, argon) can also influence the resulting material properties. srce.hr
Research has demonstrated that the specific surface area and particle size of the synthesized Cr₂O₃ can be controlled by optimizing the calcination conditions and the nature of the chromium hydroxide precursor. researchgate.netelectrochemsci.org For example, chromium oxyhydroxide (CrOOH) nanoparticles, often prepared via hydrothermal treatment of precipitated xerogels, can serve as intermediate precursors that are subsequently transformed into Cr₂O₃ nanoparticles. researchgate.netdntb.gov.ua These Cr₂O₃ nanomaterials find applications as pigments, catalysts, and electrode materials for supercapacitors. sigmaaldrich.comepn.edu.ecresearchgate.net
Table 1: Chromium Hydroxide as a Precursor for Chromium Oxides
| Precursor Form | Synthesis Method of Precursor | Calcination Temperature (°C) | Atmosphere | Resulting Oxide | Key Properties/Applications | References |
| Chromium Hydroxide | Precipitation | 400-450 | Air | Cr₂O₃ | Crystalline nanoparticles, pigment, catalyst | srce.hrresearchgate.net |
| Chromium Hydroxide | Precipitation | 600 | Air | Cr₂O₃ | Well-defined non-aggregated nanoparticles, controlled size (20-30 nm) | researchgate.net |
| Chromium Hydroxide | Precipitation | 800 | Air | Cr₂O₃ | High purity (13% by mass in one study), used as dye/pigment | epn.edu.ec |
| Chromium Hydroxide | Thermal decomposition | 1000 | Air | Cr₂O₃ | Well-crystallized submicron crystals, uniform particle distribution | researchgate.net |
| Chromium Oxyhydroxide | Hydrothermal treatment | 600 | Air | Cr₂O₃ | Nanoparticles with controlled size, high reflectance intensity | researchgate.net |
| Chromium Hydroxide (gel) | Precipitation | 825 | Air | Cr₂O₃ | Crystallite size of ~100 nm | srce.hr |
| Ammonium (B1175870) Chromate (B82759) | Hydrothermal reduction | 444-1150 | Air | Cr₂O₃ | Spherical particles (71-216 nm), high purity (>99%), specific surface area (4-38 m²/g) | electrochemsci.org |
Precursors for Mixed Metal Hydroxides and Oxides
Chromium hydroxide, often in conjunction with other metal hydroxides or via layered double hydroxide (LDH) intermediates, is extensively used as a precursor for synthesizing a wide array of mixed metal oxides (MMOs). These MMOs exhibit synergistic properties derived from their constituent metals, making them valuable in catalysis, adsorption, and energy storage.
Co-precipitation is a prevalent method for preparing mixed metal hydroxides, including LDHs, where solutions containing chromium salts and other metal salts (e.g., Ni, Co, Fe, Zn) are reacted with a precipitating agent (e.g., NaOH, NH₄OH) under controlled pH conditions. researchgate.netusf.edumdpi.comelsevier.esjeeng.netgoogle.comias.ac.inacs.orgresearchgate.netnih.gov These mixed metal hydroxides, particularly LDHs, serve as excellent precursors because they offer a high degree of cation homogeneity, which is crucial for achieving uniform mixed metal oxide structures upon subsequent calcination. researchgate.netgoogle.com
Calcination of these mixed metal hydroxide precursors, typically at temperatures ranging from 500 °C to 900 °C, facilitates the removal of water and hydroxyl groups, leading to the formation of crystalline mixed metal oxides. researchgate.netmdpi.comelsevier.esias.ac.iniaea.orgacs.org For example, cobalt-chromium layered double hydroxides calcined at 873 K (600 °C) yield Co-Cr mixed metal oxides with applications in micro-nanodevices. researchgate.netiaea.org Similarly, nickel-chromium oxides, synthesized via co-precipitation and calcination, are utilized as heterogeneous catalysts for organic reactions and as cathode materials in aqueous hybrid supercapacitors, demonstrating enhanced performance due to synergistic effects. researchgate.netjeeng.netias.ac.in
Iron-chromium hydroxides, obtained through co-precipitation, can be further processed, for instance, via hydrothermal methods, to produce micaceous iron oxide (MIO) pigments with specific morphologies and high purity. usf.edu Zinc-chromium layered hydroxides have been employed as precursors for zinc-chromium mixed metal oxides used in catalysis, such as for propane (B168953) dehydrogenation, where the precursor structure influences the catalytic activity and selectivity. mdpi.com
Table 2: Chromium Hydroxide as a Precursor for Mixed Metal Hydroxides and Oxides
| Metal Combination | Precursor Type (from Cr-Hydroxide) | Synthesis Method of Precursor | Calcination Temperature (°C) | Resulting Mixed Metal Oxide | Applications | References |
| Co-Cr | Layered Double Hydroxide (LDH) | Co-precipitation | 600 | Co-Cr Mixed Metal Oxide | Micro-nanodevices, catalysts | researchgate.netiaea.org |
| Fe-Cr | Hydroxides | Co-precipitation | 450-520 | Fe-Cr Oxides (e.g., Spinels) | Catalysts for high-temperature water-gas shift reaction | google.com |
| Fe-Cr | Hydroxides | Hydrothermal treatment | Not specified | Micaceous Iron Oxide (MIO) | Pigments for paints | usf.edu |
| Ni-Cr | Oxides/Hydroxides | Co-precipitation | 800 | Ni-Cr Oxide | Heterogeneous catalysts for Knoevenagel condensation, Adsorbents | jeeng.netias.ac.in |
| Ni-Cr | Nanostructured oxide | Hydrothermal method | Not specified | NiCrO₃ | Cathode material for aqueous hybrid supercapacitors | researchgate.net |
| Zn-Cr | Layered Hydroxide | Co-precipitation | 600 | Zn-Cr Mixed Metal Oxide | Catalysts for propane dehydrogenation | mdpi.com |
| Co-Cr | Spinel precursor | Co-precipitation | 550-750 | CoCr₂O₄ | Catalysts for hydrocarbon conversion | google.comtubitak.gov.tr |
| Cr-Fe | (Oxy)hydroxide | Synthesis (various) | Not specified | Cr-Fe Mixed (Oxy)hydroxide | Environmental applications (speciation/bioaccessibility), precursors for materials/catalysts | researchgate.netosti.gov |
| Mg-Cr-Ni | Metal oxide | Co-precipitation | Not specified | Mg-Cr-Ni Oxide | Adsorbents for dyes (Rh-B, MB) | jeeng.net |
List of Compounds Mentioned:
Chromium hydroxide (Cr(OH)₃)
Chromium(III) oxide (Cr₂O₃)
Chromium oxyhydroxide (CrOOH)
Cobalt-Chromium layered double hydroxide (Co-Cr LDH)
Cobalt-Chromium mixed metal oxide (Co-Cr MMO)
Cobalt-Chromium oxide (CoCr₂O₄)
Iron-Chromium hydroxide (Fe-Cr hydroxide)
Iron-Chromium oxide (Fe-Cr oxide)
Micaceous iron oxide (MIO)
Nickel-Chromium oxide (Ni-Cr oxide)
Zinc-Chromium layered hydroxide (Zn-Cr LDH)
Zinc-Chromium mixed metal oxide (Zn-Cr MMO)
Ammonium chromate ((NH₄)₂CrO₄)
Sodium hydroxide (NaOH)
Ammonia (NH₃)
Ammonium hydroxide (NH₄OH)
Nickel hydroxide (Ni(OH)₂)
Cobalt hydroxide (Co(OH)₂)
Iron hydroxide (Fe(OH)₃)
Magnesium hydroxide (Mg(OH)₂)
Zinc hydroxide (Zn(OH)₂)
Ammonium chloride (NH₄Cl)
Sodium chloride (NaCl)
Potassium chloride (KCl)
Sodium carbonate (Na₂CO₃)
Sodium bicarbonate (NaHCO₃)
Urea
Hydrazine monohydrate
Chromic acid (H₂CrO₄)
Magnesium oxide (MgO)
Magnesium ferrite (B1171679) (MgFe₂O₄)
Nickel oxide (NiO)
Zinc oxide (ZnO)
Aluminum oxide (Al₂O₃)
Zirconium oxide (ZrO₂)
Cobalt oxide (CoO, Co₃O₄)
Iron oxide (Fe₂O₃, Fe₃O₄)
Manganese oxide (MnO₂)
Titanium oxide (TiO₂)
Vanadium oxide (V₂O₅)
Molybdenum oxide (MoO₃)
Lithium chromium oxide (LiCrO₂)
Chromite ore
Structural and Spectroscopic Characterization of Chromium Hydroxide Compounds
X-ray Diffraction (XRD) Analysis of Chromium Hydroxide (B78521) Polymorphs and Layered Structures
X-ray diffraction (XRD) is a fundamental technique for investigating the atomic and molecular structure of materials, distinguishing between crystalline and amorphous phases. researchgate.netaskfilo.com Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials generate broad, diffuse halos due to the lack of long-range atomic order. researchgate.netdocbrown.info
Chromium(III) hydroxide, with the general formula Cr(OH)₃, exists in two primary forms: amorphous and crystalline. osti.gov The commonly prepared form is a gelatinous, green precipitate that is often described as an amorphous polymer with an undefined structure. acs.org Studies have shown that freshly precipitated chromium(III) hydroxide can have a crystalline structure corresponding to Cr(OH)₃·3H₂O, but this material tends to age and lose water, transforming into an amorphous state. osti.gov While pure, naturally occurring mineral polymorphs of Cr(OH)₃ are not known, three polymorphs of the related chromium(III) oxide hydroxide, CrO(OH)—bracewellite, grimaldiite, and guyanaite—have been identified. acs.org
A significant area of study involves chromium-containing layered double hydroxides (LDHs), which are synthetic compounds with layered structures. cardiff.ac.ukresearchgate.net These materials, with general formulas like [M(II)₁₋ₓCr(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, consist of positively charged brucite-like layers containing Cr³⁺ cations, with charge-balancing anions and water molecules in the interlayer space. researchgate.net XRD is crucial for characterizing these layered structures. The positions of the (00l) Bragg reflections in the XRD pattern are used to determine the basal spacing, or the distance between adjacent hydroxide layers. cardiff.ac.uk For instance, the basal spacing of a Cobalt-Chromium (CoCr) LDH was found to increase significantly when the interlayer anions were exchanged with larger organic molecules like sodium stearate, a change readily quantified by XRD. cardiff.ac.ukresearchgate.net
The structure of these layers is analogous to that of well-known aluminum hydroxide minerals like gibbsite and bayerite, which consist of stacked sheets of octahedrally coordinated metal hydroxide units. researchgate.netsydney.edu.au In many synthesis preparations, if the concentration of chromium is high relative to the divalent cation, amorphous Cr(OH)₃ can form alongside the crystalline LDH phase. cardiff.ac.ukresearchgate.net
| Material | Structural Feature | Typical XRD Observation | Reference |
|---|---|---|---|
| Amorphous Cr(OH)₃ | Lacks long-range order | Broad, diffuse halo in the XRD pattern | cardiff.ac.ukresearchgate.net |
| Crystalline Cr(OH)₃·3H₂O | Crystalline hydrate | Sharp diffraction peaks (subject to aging) | osti.gov |
| Co-Cr Layered Double Hydroxide (LDH) | Layered structure | Well-defined (00l) reflections indicating a basal spacing of ~7.4 Å | cardiff.ac.ukresearchgate.net |
| Zn-Cr Layered Double Hydroxide (LDH) | Layered structure | Characteristic reflections of a hexagonal LDH phase | researchgate.netrsc.org |
| CrO(OH) Polymorphs (e.g., Grimaldiite) | Crystalline oxide hydroxide | Distinct diffraction patterns for each polymorph (e.g., bracewellite, grimaldiite) | acs.org |
Advanced Spectroscopic Techniques for Local Atomic and Electronic Structure Elucidation
While XRD provides information on long-range order, a deeper understanding of the local atomic environment, bonding, and electronic states in often-amorphous chromium hydroxide requires a suite of advanced spectroscopic techniques.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of atoms in any state of matter, making it particularly suitable for amorphous materials. acs.orglacc-terryb.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
The XANES region, near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.netacs.org For chromium compounds, the energy of the K-edge and the features of the pre-edge peak are highly sensitive to the oxidation state. acs.org Spectra of chromium(III) hydroxide consistently show an absorption edge position characteristic of the Cr(III) oxidation state. acs.org Furthermore, the absence of a strong pre-edge peak, which is a signature of tetrahedral Cr(VI), confirms that the chromium in Cr(OH)₃ is in an octahedral coordination environment. acs.orgresearchgate.net
The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment, including coordination numbers (CN), bond distances, and the identity of neighboring atoms. acs.orgepa.gov Analysis of the EXAFS spectrum for Cr(III) in oxygen-rich environments, such as in hydroxides, reveals the characteristics of the first coordination shell. For Cr(III) bound to biomass via oxygen ligands, EXAFS fitting determined a coordination of approximately five oxygen atoms at a distance of 2.00 Å. acs.org In systems containing both Cr(III) and Cr(VI), EXAFS can differentiate the longer Cr(III)–O bonds from the shorter Cr(VI)–O bonds. Studies on reference compounds, such as freshly prepared "active chromium hydroxide" (Cr(OH)₃·3H₂O), are essential for interpreting the spectra of more complex or environmentally relevant samples. osti.gov
| Sample System | Parameter | Value | Interpretation | Reference |
|---|---|---|---|---|
| Cr(III) bound to biomass | Oxidation State (from XANES) | +3 | Chromium is in the trivalent state | acs.org |
| Coordination Geometry (from XANES) | Octahedral | Six-coordinate environment | acs.org | |
| First Shell Fit (from EXAFS) | CN ≈ 5 Oxygen atoms at R ≈ 2.00 Å | Direct bonding to oxygen ligands | acs.org | |
| Cr(III) oligomers in solution | Cr-Cr distance | ~2.99 Å | Indicates the presence of bridged dimeric/trimeric species | rsc.org |
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. For chromium hydroxide, FTIR is instrumental in identifying the vibrations associated with hydroxide (OH) groups and chromium-oxygen (Cr-O) bonds.
The FTIR spectrum of hydrated chromium hydroxide exhibits several characteristic absorption bands. A prominent broad band is typically observed in the high-wavenumber region, around 3375–3400 cm⁻¹, which is assigned to the O–H stretching vibrations of both the structural hydroxide groups and associated water molecules. cardiff.ac.uk A peak near 1635 cm⁻¹ corresponds to the H–O–H bending vibration of adsorbed or lattice water. cardiff.ac.uk
Vibrations directly involving the chromium-hydroxide linkage are found at lower wavenumbers. A band at approximately 835 cm⁻¹ has been attributed to the Cr(III)–O–H bending mode. cardiff.ac.uk The stretching vibration of the chromium-oxygen bond (Cr–O) gives rise to a strong absorption peak in the far-infrared region, typically around 505 cm⁻¹. cardiff.ac.uk FTIR is also highly effective for characterizing amorphous mixed-metal hydroxides, such as noncrystalline (Fe,Cr)(OH)₃, which can be difficult to identify using diffraction methods. acs.orgacs.org The spectra of these materials can be distinguished by analyzing the vibrational modes of carbonate anions that are often incorporated into the structure during precipitation from atmospheric CO₂. acs.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~3375 - 3400 (Broad) | O–H stretching (from Cr-OH and H₂O) | cardiff.ac.uk |
| ~1635 | H–O–H bending (adsorbed/lattice H₂O) | cardiff.ac.uk |
| ~835 | Cr–O–H bending | cardiff.ac.uk |
| ~505 | Cr–O antisymmetric stretching | cardiff.ac.uk |
Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and is well-suited for analyzing both crystalline and amorphous materials.
The characterization of chromium hydroxide by Raman spectroscopy reveals important structural details and potential phase transformations. As-prepared chromium(III) hydroxide, which is often amorphous as confirmed by XRD, exhibits a characteristic broad Raman peak centered at approximately 855 cm⁻¹. osti.govacs.orgacs.org The broadness of this feature is consistent with the disordered, amorphous nature of the material. acs.org
A critical consideration during Raman analysis of Cr(OH)₃ is its sensitivity to the laser used for excitation. Studies have demonstrated that laser power above a certain threshold (e.g., >0.7 mW) can induce localized heating, causing the amorphous and hydrated Cr(OH)₃ to transform into crystalline chromium(III) oxide (α-Cr₂O₃, mineral name: eskolaite). acs.orgacs.org This transformation is readily observed in the Raman spectrum, as the broad 855 cm⁻¹ peak is replaced by the sharp, intense peaks characteristic of α-Cr₂O₃. The most prominent Raman peak for α-Cr₂O₃ is the A₁g mode, which appears at approximately 552 cm⁻¹. acs.org
Thermal studies have also used Raman spectroscopy to follow the decomposition of related compounds like chromium oxyhydroxide (α-CrOOH). The spectrum of α-CrOOH features intense bands at 823 cm⁻¹ (Cr-O symmetric stretching) and 1179 cm⁻¹ (Cr-OH deformation), which disappear upon heating as it converts to Cr₂O₃. cardiff.ac.uk
| Compound | State | Raman Peak (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| Cr(OH)₃ | Amorphous | ~855 (Broad) | Characteristic peak of amorphous Cr(OH)₃ | osti.govacs.org |
| α-CrOOH | Crystalline | ~823 | ν₁ Cr(III)-O symmetric stretching | cardiff.ac.uk |
| α-CrOOH | Crystalline | ~1179 | δ Cr(III)-OH deformation | cardiff.ac.uk |
| α-Cr₂O₃ (Eskolaite) | Crystalline | ~552 | A₁g mode (main peak) | acs.org |
| α-Cr₂O₃ (Eskolaite) | Crystalline | 304, 344, 396, 513, 599 | Other lattice modes | cardiff.ac.uk |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. It is exceptionally useful for analyzing the surface chemistry of chromium hydroxide and confirming its oxidation state.
The oxidation state of chromium is determined by the binding energy (BE) of the Cr 2p core level electrons. For chromium(III) hydroxide, the Cr 2p₃/₂ peak is found at a binding energy of approximately 577.1–577.3 eV. osti.govcardiff.ac.ukacs.org This value is distinct from that of Cr(VI) species, which appear at higher binding energies around 579.5 eV, allowing for unambiguous confirmation of the trivalent state. acs.orgacs.org Furthermore, the peak shape of the Cr 2p₃/₂ spectrum helps to distinguish Cr(OH)₃ from Cr₂O₃. While Cr₂O₃ exhibits a complex peak shape with multiplet splitting, Cr(OH)₃ is characterized by a single, broad peak with a full width at half maximum (FWHM) of about 2.6 eV. acs.orgepa.gov
The O 1s spectrum provides complementary information about the surface chemistry. The O 1s signal can be deconvoluted into components representing different oxygen species. The peak corresponding to hydroxide (OH⁻) groups is typically located at a binding energy of about 531.3–531.7 eV. osti.govacs.org This is distinct from the peak for lattice oxygen (O²⁻) in oxides, which appears at a lower BE (~530 eV), and adsorbed or structural water (H₂O), which appears at a higher BE (~533 eV). osti.govresearchgate.net This analysis allows for the direct identification of the hydroxide component on the surface.
| Spectral Region | Species | Binding Energy (eV) | Key Feature | Reference |
|---|---|---|---|---|
| Cr 2p₃/₂ | Cr(OH)₃ | ~577.1 - 577.3 | Single broad peak (FWHM ~2.6 eV) | acs.orgacs.org |
| Cr₂O₃ | ~576.8 | Complex shape with multiplet splitting | cardiff.ac.ukacs.org | |
| Cr(VI) (e.g., CrO₃) | ~579.5 | Single peak at higher BE | acs.orgacs.org | |
| O 1s | Oxide (O²⁻) | ~530.0 | Lattice oxygen | researchgate.net |
| Hydroxide (OH⁻) | ~531.3 - 531.7 | Hydroxide group | osti.govacs.org | |
| Water (H₂O) | ~533.1 | Adsorbed/structural water | osti.gov |
UV-Vis-NIR absorption spectroscopy is used to study electronic transitions in atoms and molecules. In the context of chromium hydroxide, it is primarily applied to investigate the precursor species in aqueous solution and the processes of hydrolysis and oligomerization that lead to the formation of the solid hydroxide.
The process begins with the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the stable form of Cr(III) in acidic aqueous solutions. The UV-Vis spectrum of this ion is characterized by two broad, spin-allowed d-d transition bands in the visible region. osti.govacs.org These absorption maxima are typically located around 400-420 nm and 575-580 nm. acs.org
As the pH of the solution is raised, the aqua ligands are deprotonated in a process called hydrolysis, forming hydroxo- and aqua-complexes such as [Cr(H₂O)₅(OH)]²⁺. These monomeric hydroxo species are highly reactive and undergo condensation reactions, known as olation, to form larger, bridged oligomers. rsc.org This process involves the formation of di-μ-hydroxo bridges between chromium centers, leading to dimers, trimers, and eventually larger polymers. rsc.org
UV-Vis spectroscopy is a key tool for monitoring this oligomerization process. The electronic spectra of the monomeric, dimeric, and trimeric species are distinct from one another. cardiff.ac.uklacc-terryb.com For example, a tetrameric chromium(III) species was identified and shown to have absorption maxima at 426 nm and 580 nm. As the degree of oligomerization increases, the absorption spectra continue to change, reflecting the evolving electronic structure of the polynuclear chromium(III) complexes. rsc.org This progression of hydrolysis and oligomerization ultimately culminates in the precipitation of solid, amorphous chromium(III) hydroxide from the solution.
| Aqueous Species | λₘₐₓ 1 (nm) | λₘₐₓ 2 (nm) | Description | Reference |
|---|---|---|---|---|
| [Cr(H₂O)₆]³⁺ (Monomer) | ~400 - 420 | ~575 - 580 | Hexaaquachromium(III) ion | acs.org |
| Cr(III) Dimer | Spectrum differs from monomer | Early-stage oligomer | cardiff.ac.ukrsc.org | |
| Cr(III) Trimer | Spectrum differs from monomer and dimer | Mid-stage oligomer | cardiff.ac.ukrsc.org | |
| Cr(III) Tetramer | 426 | 580 | Characterized higher oligomer |
Electron Microscopy for Morphological and Nanoscale Structural Analysis
Electron microscopy is a pivotal technique for characterizing the morphology and nanoscale structure of chromium hydroxide compounds. By utilizing a focused beam of electrons, it is possible to obtain high-resolution images that reveal detailed information about the size, shape, and arrangement of particles.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface morphology and texture of materials. carleton.edumdpi.com In this technique, a focused beam of high-energy electrons scans the surface of a specimen, generating various signals from the electron-sample interactions. carleton.edu These signals, particularly secondary electrons, provide detailed information about the sample's external features. carleton.edu
SEM analysis of chromium hydroxide precipitates often reveals particles without a defined, uniform shape. For instance, in studies of chromium removal from industrial wastewater through chemical precipitation, the resulting chromium hydroxide particles were observed to lack a defined morphology. researchgate.net The crystal sizes of these precipitates can vary, with observations ranging from 25 to 97 μm. researchgate.net In other studies, SEM has been used to examine the morphology of chromium precipitates obtained from leached soil fractions, where the crystals formed hexagonal prisms of variable size. researchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to investigate the internal structure, crystallinity, and nanoscale morphology of materials. azonano.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. azonano.comillinois.edu This technique can reveal details about particle size, shape, and the arrangement of atoms. azonano.comlbl.gov
TEM analysis has been instrumental in characterizing chromium hydroxide at the nanoscale. For example, in studies involving the bioreduction of Cr(VI), TEM revealed that the resulting chromium(III) hydroxide formed extracellularly as nanoparticles with sizes ranging from 20 to 30 nm. Similarly, chromium oxide nanoparticles formed by gamma radiolysis were observed to be approximately spherical with jagged edges, and their size, ranging from 9 to 30 nm, was found to increase with the initial concentration of the chromium precursor. researchgate.net
The information gleaned from TEM, such as particle size and morphology, is crucial for understanding the properties and behavior of chromium hydroxide materials. azonano.com For instance, the nanoscale dimensions of chromium hydroxide particles, as confirmed by TEM, are significant in applications like nanoparticle synthesis and environmental remediation. researchgate.netnih.gov
Thermal Analysis (TGA/DTA/DSC) of Chromium Hydroxide Dehydration and Phase Transformations
Thermal analysis techniques are essential for studying the effects of temperature on the physical and chemical properties of materials. abo.fislideshare.net Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are commonly used to investigate the dehydration process and subsequent phase transformations of chromium hydroxide. sci-hub.seresearchgate.netlibretexts.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.filibretexts.org For chromium hydroxide, TGA is primarily used to monitor weight loss associated with the removal of water molecules (dehydration). Studies have shown that upon heating, hydrated chromium(III) hydroxide, Cr(OH)₃, first dehydrates. sci-hub.se This process is followed by a partial condensation to an intermediate chromium oxyhydroxide (CrO(OH)) form, before finally transforming into crystalline chromium(III) oxide (Cr₂O₃) at approximately 409 °C. sci-hub.se
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. wikipedia.orgcam.ac.uk This technique detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, crystallization, and melting. wikipedia.orgyoutube.com DTA curves for chromium hydroxide show endothermic peaks corresponding to the dehydration steps. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to maintain the sample and a reference at the same temperature. slideshare.netlibretexts.org DSC provides quantitative information about the enthalpy changes associated with thermal events. libretexts.org In the study of chromium hydroxide, DSC, in conjunction with TGA, can confirm the stoichiometry of the chemical reactions occurring during thermal decomposition. sci-hub.se
The combined use of TGA, DTA, and DSC provides a comprehensive understanding of the thermal behavior of chromium hydroxide. For example, the transformation of amorphous Cr(OH)₃ nanoparticles into crystalline α-Cr₂O₃ upon calcination at temperatures of 400 °C or higher is a well-documented process investigated by these methods. sci-hub.se
Below is a table summarizing typical thermal events observed for chromium hydroxide:
| Thermal Analysis Technique | Observed Event | Temperature Range (°C) | Interpretation |
| TGA | Weight Loss | Ambient to ~400 | Dehydration of Cr(OH)₃·nH₂O |
| TGA | Further Weight Loss | ~400 - 500 | Transformation of CrO(OH) to Cr₂O₃ |
| DTA/DSC | Endothermic Peak | ~100 - 300 | Removal of adsorbed and structural water |
| DTA/DSC | Exothermic Peak | ~400 - 500 | Crystallization of amorphous Cr₂O₃ |
Note: The exact temperatures can vary depending on factors such as heating rate, particle size, and atmospheric conditions.
Characterization of Oligomerization and Polymeric Species of Chromium Hydroxide
In aqueous solutions, chromium(III) ions undergo hydrolysis, leading to the formation of various mononuclear and polynuclear hydroxo complexes. nih.gov The characterization of these oligomeric and polymeric species is crucial for understanding the behavior of chromium hydroxide in different chemical environments.
Below pH 3-4, chromium(III) exists primarily as mononuclear hydrated ions. nih.gov As the pH increases, hydrolysis occurs, and in concentrated, aged solutions, cationic tetrameric complexes with both single and double hydroxo bridges between chromium(III) ions are predominantly formed. nih.gov Above pH 5, the solubility of chromium(III) decreases significantly, leading to the precipitation of solid hydrated chromium(III) hydroxide. nih.gov
The separation and characterization of these oligomers can be achieved through techniques like ion-exchange chromatography. Early studies successfully separated monomeric, dimeric, and trimeric chromium(III) species. epa.govosti.govosti.gov The pKa values and visible spectra of these initial oligomers have been determined, providing insights into their structure and stability. epa.gov For example, the trimer is proposed to consist of a trigonal array of three chromium ions sharing a common hydroxide bridge. epa.gov The tetramer is thought to form by the binding of a fourth chromium center to two of the chromium ions in a trimer unit through OH bridges. epa.gov
The degree of oligomerization has a significant impact on the chemical reactivity of chromium(III). For instance, the rate of oxidation of chromium(III) by hydrogen peroxide in alkaline solutions decreases as the degree of oligomerization increases, following the order: monomer > dimer > trimer > higher oligomers. osti.gov
The following table summarizes some of the characterized chromium(III) hydrolytic species:
| Species | Proposed Structure/Characteristics |
| Monomer | [Cr(H₂O)₆]³⁺ and its deprotonated forms |
| Dimer | Cr₂(OH)₂⁴⁺ |
| Trimer | Trigonal array of three Cr ions with a common OH bridge epa.gov |
| Tetramer | A fourth Cr center bound to a trimer unit via OH bridges epa.gov |
| High Polymer | Polymeric chains of [Cr(OH)₄]⁻ in highly alkaline solutions nih.gov |
Advanced Applications of Chromium Hydroxide in Catalysis and Electrocatalysis
Chromium Hydroxide (B78521) as a Component in Oxygen Evolution Reaction (OER) Electrocatalysts
The oxygen evolution reaction (OER) is a critical bottleneck in electrochemical water splitting and metal-air batteries. Chromium-containing materials, often derived from or incorporating chromium hydroxide structures, have demonstrated significant potential in improving OER efficiency.
Chromium doping in transition metal hydroxides and oxyhydroxides has emerged as a key strategy to boost OER activity. Theoretical calculations and experimental studies indicate that chromium doping promotes the phase transition of metal hydroxides to more active oxyhydroxide phases, which are essential for efficient OER tohoku.ac.jpacs.orgacs.org. This doping influences the electronic structure of the active sites, optimizing the adsorption energies of reaction intermediates tohoku.ac.jpacs.orgacs.org. For instance, FeCoNiCr hydroxide catalysts synthesized via sol-gel methods exhibit superior OER activity compared to their chromium-free counterparts, showing lower overpotentials tohoku.ac.jpacs.org. Specifically, FeCoNiCr hydroxide achieved an overpotential of 224 mV at 10 mA cm⁻², outperforming FeCoNi hydroxide by 52 mV tohoku.ac.jpacs.org. Chromium doping also helps stabilize the high-valence states of adjacent metal ions, such as Ni and Co, which are crucial for sustained catalytic activity acs.orgnih.gov. Furthermore, chromium substitution in other oxide systems, like RuO₂, has shown to increase surface area and pore volume, leading to significantly enhanced OER mass and specific activities mdpi.com.
Table 1: Performance Comparison of Chromium-Doped OER Electrocatalysts
| Catalyst Composition | Overpotential (mV at 10 mA cm⁻²) | Improvement vs. Undoped | Reference |
| FeCoNiCr hydroxide | 224 | -52 mV | tohoku.ac.jpacs.org |
| FeCoNi hydroxide | 276 | - | tohoku.ac.jpacs.org |
| NiFeCr-LDH | 205 | - | researchgate.net |
| NiFe-LDH | 251 | - | researchgate.net |
| Cr-CoCH/NF | 203 | - | nih.gov |
| CoCH/NF | 251 | - | nih.gov |
| Ru₀.₆Cr₀.₄O₂ aerogels | N/A | 26x mass activity | mdpi.com |
| RuO₂ aerogels | N/A | - | mdpi.com |
Layered Double Hydroxides (LDHs) incorporating chromium exhibit synergistic effects that significantly enhance OER performance researchgate.netrsc.orgunibo.itsioc-journal.cnresearchgate.net. The presence of different chromium species, such as Cr³⁺ within the LDH layers and CrO₄²⁻ in the interlayer space or electrolyte, can modulate the catalyst's electronic structure and promote the formation of active intermediates unibo.itrsc.org. This synergy can lead to improved catalytic activity and long-term stability researchgate.netrsc.org. For instance, NiFeCr-LDHs have demonstrated superior OER activity compared to NiFe-LDHs, attributed to the synergistic interactions among the metal centers researchgate.net. The bimetallic sites in LDHs, when optimized, can decrease the free energy change of the potential-determining step in OER, thereby reducing the overpotential sioc-journal.cn. Studies have shown that Cr doping in NiFe-LDHs can lead to overpotentials as low as 205 mV at 10 mA cm⁻², with excellent stability researchgate.net. Furthermore, the incorporation of chromium can suppress the dissolution of active metal sites during OER, contributing to enhanced durability rsc.org.
Chromium Hydroxide-Based Catalysts for Organic Reactions
Chromium hydroxide and its derivatives are employed as precursors or active components in various organic synthesis reactions, including olefin polymerization and hydrocarbon oxidation.
Supported chromium oxide catalysts, often referred to as Phillips catalysts, are foundational in the industrial production of polyethylene (B3416737) uu.nlcatalysis.blog. These catalysts are typically prepared by impregnating silica (B1680970) supports with chromium compounds, followed by high-temperature calcination, which oxidizes chromium to the active Cr(VI) state catalysis.blognih.govippi.ac.ir. During polymerization, these Cr(VI) sites are reduced to catalytically active Cr(II) or Cr(III) species that initiate ethylene (B1197577) insertion catalysis.blognih.gov. Chromium precursors, such as chromium(III) salts or chromium(2-ethylhexanoate)₂, are used in the synthesis of these catalysts nih.govrsc.org. The Phillips catalyst system is renowned for its ability to produce high-density polyethylene (HDPE) with excellent mechanical properties and controlled molecular weight distributions uu.nlcatalysis.blog. Modifications to chromium precursors and supports allow for tailoring the polymer properties, making them suitable for a wide range of applications uu.nl.
Chromium-based catalysts are extensively utilized in the selective oxidation and dehydrogenation of hydrocarbons.
Propane (B168953) Dehydrogenation: Chromium oxide catalysts supported on mesoporous silica (Cr/MSU-x) are highly effective for the oxidative dehydrogenation of propane (ODHP) to propylene (B89431), particularly in the presence of CO₂ acs.orgosti.gov. CO₂ acts as an oxidant and a promoter, enhancing propane conversion and propylene yield while reducing catalyst deactivation acs.orgosti.govresearchgate.net. Catalysts prepared from chromium acetylacetonate (B107027) precursors showed particularly high activity, yielding 32% propylene at 750 °C in ODHP mdpi.com. Supported chromium oxide catalysts modified with other metals like Mn, Mo, or W can further enhance stability and activity osti.gov.
Cyclohexane (B81311) Oxidation: Chromium-containing mesoporous materials, such as Cr-MCM-41, demonstrate remarkable activity and selectivity in the liquid-phase oxidation of cyclohexane to KA-oil (cyclohexanol and cyclohexanone) researchgate.netresearchgate.net. The nature of the chromium species and the support significantly influence catalytic performance researchgate.netscilit.com. Chromium naphthenate, sometimes in combination with cobalt naphthenate, has been employed, with optimization of catalyst composition crucial for improving selectivity and yield researchgate.netgoogle.com.
Toluene (B28343) Oxidation: Mesoporous chromium silicates, including Cr-AlPO₄ and Cr-MCM-48, are active catalysts for the vapor-phase oxidation of toluene epfl.chaljest.net. These catalysts exhibit acidic and redox properties, facilitating oxidation and dealkylation reactions epfl.ch. The catalytic activity generally increases with higher chromium content, and these materials can also be used for the oxidation of other volatile organic compounds aljest.netuminho.pt. Supported copper-chromium and cobalt-chromium oxides are also effective for the complete oxidation of toluene uctm.edu.
Table 2: Performance of Chromium-Based Catalysts in Propane Dehydrogenation (ODHP)
| Catalyst System | Conditions | Propane Conversion (%) | Propylene Yield (%) | Reference |
| Cr-MSU-x (0.028 Cr/Si) | 600 °C, C₃H₈/CO₂/N₂ = 1:1:8 | ~20% (at 600°C) | N/A | acs.org |
| Cr/SiO₂ (from acetylacetonate) | 750 °C, ODHP | N/A | 32 | mdpi.com |
| Cr/SiO₂ (from sulfate) | 600 °C, Isobutane Dehydrogenation | N/A | ~30 | mdpi.com |
| Cr/MCM-41 | 773–923 K, with CO₂ | Good | Good | osti.gov |
| Cr/SiO₂ (Degussa) | 773–923 K, with CO₂ | N/A | 95 (selectivity) | researchgate.net |
Table 3: Performance of Chromium-Based Catalysts in Hydrocarbon Oxidation
| Reaction | Catalyst System | Conditions | Conversion (%) | Selectivity/Yield (%) | Reference |
| Cyclohexane Oxidation | Cr-containing mesoporous sieves | Mild conditions | Remarkable | Excellent | researchgate.net |
| Cyclohexane Oxidation | Cr/SiO₂ (Acros) | 773–923 K, with CO₂ | 53 | N/A | researchgate.net |
| Cyclohexane Oxidation | MCrS(20) | Liquid phase, H₂O₂ oxidant | Highest | Decreased to cresols | aljest.net |
| Toluene Oxidation | Mesoporous Cr-AlPO₄ | Vapor phase, O₂ oxidant | Active | N/A | epfl.ch |
| Toluene Oxidation | Cr-NaY zeolite | VOC oxidation, CO₂ selectivity | Higher | Higher to CO₂ | uminho.pt |
Immobilization of Chromium Hydroxide Nanoparticles on Supports for Enhanced Catalysis
The immobilization of chromium hydroxide or chromium oxide nanoparticles onto various support materials is a crucial strategy for enhancing their catalytic performance. Supports such as silica, alumina, mesoporous materials (e.g., MCM-41, MSU-x), and zeolites provide high surface areas, controlled pore structures, and improved dispersion of the active chromium species uu.nlcatalysis.blognih.govippi.ac.iracs.orgosti.govresearchgate.netresearchgate.net. This immobilization prevents aggregation of nanoparticles, increases the number of accessible active sites, and often improves the stability of the catalyst under reaction conditions. For instance, supporting chromium oxide on silica is fundamental to the widely used Phillips catalysts for olefin polymerization uu.nlcatalysis.blognih.govippi.ac.ir. Similarly, in propane dehydrogenation, chromium oxide supported on mesoporous silica enhances activity and stability in the presence of CO₂ acs.orgosti.govresearchgate.net. The choice of support can significantly influence the nature of the chromium species and their catalytic behavior researchgate.net.
Mechanisms of Catalytic Activity Associated with Chromium Hydroxide Surface Chemistry
The catalytic and electrocatalytic activity of chromium hydroxide (Cr(OH)₃) and its derivatives is intricately linked to its surface chemistry, including oxidation states, surface structure, and interactions with reactants. Research indicates that chromium hydroxide can participate in catalytic processes through various mechanisms, often involving redox transformations and the modification of active sites on supporting materials.
Catalysis of Biomass Isomerization
In the context of converting glucose to fructose, chromium hydroxide, particularly when integrated into Metal-Organic Frameworks (MOFs) like MIL-101(Cr), demonstrates catalytic activity. NMR spectroscopy studies using isotopically labeled molecules suggest that the isomerization process on this composite catalyst proceeds predominantly via a proton transfer mechanism nih.govcaltech.eduosti.govosti.gov. The Lewis acidic nature of the MIL-101(Cr) framework, combined with the presence of chromium hydroxide, creates active sites that facilitate the protonation and subsequent rearrangement of glucose molecules into fructose.
Electrocatalysis and Surface Modification
Chromium-containing compounds, including oxyhydroxides, are recognized for their role in modifying the surface properties of other catalysts, thereby influencing their activity and selectivity in reactions like the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) utwente.nlacs.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com.
Protective Layers and Proton Hopping: Chromium oxyhydroxide (CrₓOyHz) thin films have been employed as protective layers on noble metal catalysts. In these applications, they are suggested to function as permeable membranes for protons (H⁺) and hydroxide ions (OH⁻) rather than being electroactive surfaces themselves utwente.nl. The Grotthuss mechanism , involving proton hopping within thin hydrated films, is proposed to enable hydrogen evolution while preventing larger molecular species from permeating the protective layer utwente.nl. This mechanism highlights the role of surface hydration and proton mobility facilitated by the chromium oxyhydroxide structure.
Electronic Structure Modulation and Redox Activity:
Chromium as a Promoter: Chromium doping in other metal hydroxides (e.g., Ni-Cr, Co-Fe-Cr) has been shown to significantly optimize the adsorption energies of reaction intermediates, thereby enhancing OER activity researchgate.netresearchgate.netresearchgate.netmdpi.com. DFT calculations suggest that Cr doping favors phase transitions to active oxyhydroxide phases and can optimize the electronic structure of neighboring metal sites researchgate.netmdpi.com.
Facilitating Charge Transfer: In layered double hydroxides (LDHs), Cr³⁺ ions can act as charge transfer sites, facilitating electron capture and transfer processes crucial for electrocatalysis researchgate.netresearchgate.net. This is attributed to Cr's unique electronic configuration and its ability to optimize hydrogen adsorption strength and accelerate hydrogen production researchgate.net.
Oxidation State Changes: Chromium's ability to exist in multiple valence states (e.g., Cr³⁺, Cr⁶⁺) contributes to its catalytic role. For instance, Cr³⁺ can be oxidized to higher valence states, which can stabilize active sites of other metals due to electron-withdrawing effects researchgate.net. Quasi-operando electron energy loss spectroscopy has experimentally confirmed that Cr accelerates the pre-oxidation of Co²⁺ to higher valence species in Co-Fe-Cr hydroxides, leading to enhanced OER activity researchgate.net.
Surface Reconstruction and Active Site Formation: During electrocatalytic processes, the surface of catalysts can undergo reconstruction. Chromium incorporation can influence this reconstruction, leading to the formation of more active species. For example, in FeCoCrNi alloys, the presence of Cr facilitates the dynamic formation of Ni⁴⁺ species, which activate lattice oxygen for improved OER researchgate.net.
Oxygen Evolution Reaction (OER) Mechanisms:
Adsorbate Evolution Mechanism (AEM) vs. Lattice Oxygen Mechanism (LOM): While the precise mechanism can depend on the specific chromium-containing material, OER typically proceeds via AEM (involving adsorbed intermediates like *OH, *O, *OOH) or LOM (involving lattice oxygen redox). Chromium substitution in RuO₂ has been shown to alter the electronic structure of RuO₂, influencing the adsorption and desorption rates of oxygen intermediates, thus tuning the OER mechanism mdpi.com.
Oxide Pathway Mechanism (OPM): In some chromium-containing oxide systems (e.g., CrₓRu₁₋ₓO₂), chromium promotes a shift towards an Oxide Pathway Mechanism (OPM), which involves *O radical formation and dioxygen radical coupling. This can lead to shorter dual-site distances and facilitate OER acs.org.
Thermal Decomposition Catalysis
In the context of the thermal decomposition of ammonium (B1175870) perchlorate (B79767), chromium hydroxide nanoparticles have been observed to act as catalysts, significantly lowering the decomposition temperature. While the specific mechanism is not fully detailed in the provided snippets, it is implied to involve catalytic pathways that accelerate the decomposition process researchgate.net.
Chromium Hydroxide as a Precursor
Chromium hydroxide can also serve as a precursor for other chromium-based catalysts. For instance, uniform chromium hydroxide spheres can be heated to form chromium oxide spheres, which are used in various catalytic applications researchgate.net.
Environmental Remediation and Adsorption Mechanisms Involving Chromium Hydroxide
Adsorption of Heavy Metal Ions by Chromium Hydroxide (B78521) and Related Materials
Chromium hydroxide, either as a precipitated solid or incorporated into composite materials, exhibits potential for adsorbing heavy metal ions, primarily Cr(VI).
Modified chromium hydroxides and materials incorporating chromium, such as Layered Double Hydroxides (LDHs), have been investigated for their capacity to remove Cr(VI) from aqueous solutions. These materials often possess high surface areas and functional groups that facilitate adsorption. For instance, research has explored the use of modified bauxite (B576324), which, after heat activation, showed some capacity for Cr(VI) adsorption, albeit described as a weak adsorbent firat.edu.tr. Layered Double Hydroxides (LDHs) containing chromium, or materials modified with LDHs, have also shown promise. Studies on Li/Al LDH demonstrated a relatively high degree of Cr(VI) adsorption, occurring rapidly, with potential for regeneration researchgate.net. Mg/Al layered double hydroxides have also been investigated for their adsorption capabilities science.gov. Activated carbons, which can facilitate chromium hydroxide precipitation, are also noted for their Cr(VI) adsorption, with mechanisms attributed to electrostatic attraction and complexation researchgate.net.
The adsorption of Cr(VI) onto various chromium-containing materials and their composites often follows established kinetic and isotherm models, providing insights into the adsorption process and capacity. Many studies indicate that the adsorption of Cr(VI) often fits the Langmuir isotherm model , suggesting monolayer adsorption onto a finite number of active sites firat.edu.trmdpi.comresearchgate.netresearchgate.netresearcher.life. The Freundlich isotherm model has also been found to describe the adsorption data in some cases, indicating multilayer adsorption mdpi.comresearchgate.netresearchgate.net.
Kinetic studies frequently reveal that the adsorption process can be well-described by the pseudo-second-order (PSO) kinetic model researchgate.netresearcher.life, implying that the rate-limiting step involves chemisorption. However, the Lagergren first-order kinetic model has also been reported for certain adsorbents firat.edu.trresearchgate.netresearchgate.net. The adsorption process is typically rapid in the initial stages, followed by a slower approach to equilibrium nih.gov.
Specific adsorption capacities vary significantly depending on the adsorbent material and experimental conditions. For example, Lanthanum-doped biochar (La-BC) demonstrated Cr(VI) adsorption capacities ranging from 14.1 mg/g to 30.3 mg/g at 900 °C nih.gov. Chitosan and lanthanum mixed oxyhydroxide showed an adsorption capacity of 48.3 mg/g nih.gov. A composite material, CTS@nZVI-WSPC, achieved a maximum adsorption capacity of 147.93 mg/g researcher.life. Activated carbons (AC) typically exhibit adsorption capacities in the range of 2-10 mg/g researchgate.net.
Table 1: Cr(VI) Adsorption Performance on Selected Materials
| Adsorbent Material | Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Reference |
| La-BC (900 °C) | 30.3 | Not specified | Not specified | nih.gov |
| Chitosan and Lanthanum Mixed Oxyhydroxide | 48.3 | Not specified | Not specified | nih.gov |
| CTS@nZVI-WSPC | 147.93 | Langmuir | Pseudo-second-order | researcher.life |
| Activated Carbon (AC) | 2-10 | Not specified | Not specified | researchgate.net |
| Heat-activated Bauxite | ~1.2 (at 10 mg/L) | Langmuir | Pseudo-first-order | firat.edu.tr |
Note: Adsorption capacities are representative values from cited studies and may vary based on specific experimental conditions.
The mechanisms governing Cr(VI) adsorption onto chromium hydroxide and related materials are multifaceted and pH-dependent. At acidic pH values (typically below 6), Cr(VI) exists predominantly as HCrO₄⁻ and Cr₂O₇²⁻ anions nih.govslideshare.net. In this range, electrostatic attraction between the negatively charged Cr(VI) species and positively charged surface sites on the adsorbent plays a significant role researchgate.netresearchgate.netresearchgate.net. The surface of many adsorbents can become protonated in acidic conditions, creating these positive sites.
Anion exchange is another crucial mechanism, particularly for materials with interlayer anions, such as Layered Double Hydroxides (LDHs). Cr(VI) anions can replace existing anions within the LDH structure researchgate.net. Surface complexation, where Cr(VI) species form coordinate bonds with functional groups (e.g., -OH, -COOH) on the adsorbent surface, is also a widely proposed mechanism researchgate.netresearchgate.netresearchgate.net. This can involve both inner-sphere and outer-sphere complexation depending on the pH and surface properties researchgate.net. In some cases, particularly with carbon-based materials, a reduction of Cr(VI) to Cr(III) can occur on the surface, followed by the precipitation of chromium hydroxide, which then contributes to further removal researchgate.net.
While research predominantly focuses on Cr(VI) removal, the potential for chromium hydroxide-based materials, particularly nanocomposites, to adsorb other heavy metal ions exists. However, specific studies detailing the adsorption of metals like Cadmium (Cd(II)) by chromium hydroxide nanocomposites are less prevalent in the reviewed literature. Some studies mention the adsorption of other metals like Nickel (Ni(II)) by materials where chromium hydroxide precipitation is a contributing factor to Cr(III) adsorption researcher.life. Generally, the adsorption of other heavy metals would also likely involve mechanisms such as electrostatic interactions, surface complexation, and precipitation, contingent on the specific metal ion and the composite's surface chemistry.
Biomineralization and Bioremediation Involving Chromium Hydroxide Formation
Bioremediation offers an environmentally friendly approach to chromium contamination, often involving the microbial transformation of Cr(VI) into Cr(III) and its subsequent precipitation as chromium hydroxide.
Many microorganisms possess the metabolic capability to reduce toxic Cr(VI) to the less toxic and less mobile Cr(III) nih.govresearchgate.netacs.orgscribd.com. This process is a key step in bioremediation strategies. Under favorable pH conditions, typically neutral to slightly alkaline, the Cr(III) ions formed then readily precipitate out of solution as insoluble chromium(III) hydroxide, Cr(OH)₃ firat.edu.trnih.govacs.org. This precipitation effectively immobilizes the chromium, preventing its further migration in the environment.
This biological reduction can be mediated by various bacteria, such as Pseudomonas, Bacillus, and Shewanella species, which utilize Cr(VI) as an electron acceptor during their respiration or possess specific reductase enzymes researchgate.netacs.org. The process can occur aerobically or anaerobically, depending on the microbial strain and environmental conditions. For example, studies have shown that certain bacteria can reduce Cr(VI) and lead to the formation of chromium hydroxide precipitates acs.org. The efficiency of this process is influenced by factors such as pH, temperature, nutrient availability, and the presence of suitable electron donors for the microbial reduction. The formation of chromium hydroxide through this biological pathway is a form of biomineralization, contributing to the natural attenuation of chromium contamination.
Compound List:
Chromium hydroxide (Cr(OH)₃)
Hexavalent Chromium (Cr(VI))
Trivalent Chromium (Cr(III))
Chromate (B82759) (CrO₄²⁻)
Hydrogen chromate ([HCrO₄]⁻)
Dichromate (Cr₂O₇²⁻)
Cadmium (II) (Cd(II))
Nickel (II) (Ni(II))
Potassium dichromate (K₂Cr₂O₇)
Layered Double Hydroxides (LDHs)
Amide-modified biochar
Heat-activated bauxite
Li/Al LDH
Mg/Al LDH
Activated carbon (AC)
Lanthanum-doped biochar (La-BC)
Chitosan and lanthanum mixed oxyhydroxide
CTS@nZVI-WSPC
Bauxite
Role of Bioprecipitation and Co-precipitation in Heavy Metal Immobilization
Bioprecipitation and co-precipitation are biological and chemical processes, respectively, that contribute to the immobilization of heavy metals, including chromium, by transforming soluble species into insoluble forms. Microorganisms can induce the precipitation of metals by altering environmental conditions, such as pH, or by producing metabolic byproducts like organic acids, phosphates, or sulfides eeer.org. For chromium, particularly Cr(III), bioprecipitation often leads to the formation of insoluble chromium hydroxides eeer.orgnih.gov. These biologically mediated processes can effectively sequester dissolved chromium, rendering it less bioavailable and mobile in the environment eeer.orgfrontiersin.org.
Co-precipitation is another crucial mechanism where chromium hydroxide can be removed from solution. This occurs when chromium, in its trivalent state, precipitates along with other metal hydroxides or minerals. For instance, iron hydroxides are known to act as effective scavengers for dissolved chromium via co-precipitation, forming mixed Fe(III)–Cr(III) phases acs.orgosti.govresearchgate.net. In the absence of iron, Cr(III) typically precipitates as plain chromium hydroxides researchgate.net. These processes are vital for immobilizing chromium in contaminated soils and water bodies, reducing its potential for leaching and further environmental spread epa.gov.
Forced Biomineralization Strategies for Chromium Stabilization
Forced biomineralization refers to biologically mediated sequestration of dissolved metals and metalloids into mineral forms, often as a survival strategy for extremophiles exposed to high metal concentrations mdpi.comresearchgate.netnih.gov. While direct application of forced biomineralization specifically to form stable chromium hydroxide minerals is less documented than general metal immobilization, the principles are relevant. Organisms can precipitate metals by creating specific microenvironments that favor mineral formation. For example, microbes can induce the precipitation of carbonates, which can then co-precipitate or entrap chromium ions frontiersin.orgscispace.commdpi.comnih.gov. Furthermore, studies have shown that amorphous organo-Cr(III) complexes can be converted into minerals like α-CrOOH (grimaldiite) and β-CrOOH (guyanaite) under specific environmental conditions, suggesting a pathway for chromium stabilization through biomineralization-like processes mdpi.com. These strategies aim to transform soluble and toxic chromium species into more stable, less mobile solid phases.
Wastewater Treatment Strategies Utilizing Chromium Hydroxide Precipitation and Adsorption
The removal of chromium from industrial wastewater is a critical environmental concern, with precipitation and adsorption being two of the most widely employed methods. Chromium hydroxide, particularly Cr(OH)₃, is the primary precipitate formed during the chemical precipitation of Cr(III) researchgate.netepa.govnih.gov. This process typically involves adjusting the wastewater pH to a range where chromium hydroxide is least soluble, generally between pH 8 and 11 epa.govnih.govgssrr.org.
The precipitation mechanism relies on the reaction of dissolved chromium ions with a precipitating agent, such as hydroxide ions, to form an insoluble solid nih.govgssrr.org. For example, adding sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to chromium-containing wastewater can lead to the formation of Cr(OH)₃ precipitate thescipub.comcwejournal.org. This precipitate, often forming a sludge, can then be separated from the treated water through sedimentation or filtration nih.govthescipub.com.
Adsorption complements precipitation by providing a surface for metal ions to bind to. Various materials, including metal hydroxides themselves or materials modified with hydroxide groups, can act as adsorbents for chromium species mdpi.comresearchgate.net. For instance, nickel-aluminum complex hydroxides have demonstrated significant adsorption capacities for Cr(VI) mdpi.com. The adsorption process can involve mechanisms such as electrostatic attraction, ion exchange, and chemical binding mdpi.com.
Table 1: Chromium(VI) Adsorption Capacities onto Nickel-Aluminum Hydroxides mdpi.com
| Adsorbent | Cr(VI) Adsorbed (mg g⁻¹) |
| NA11 | 25.5 ± 0.25 |
| NA12 | 25.6 ± 0.12 |
| NAZ1 | 24.1 ± 0.45 |
| NAZ2 | 24.6 ± 0.13 |
The effectiveness of these methods is influenced by factors such as pH, contact time, and the type of adsorbent or precipitating agent used cwejournal.orgmdpi.commdpi.com.
Table 2: Chromium Removal Efficiencies using Different Precipitating Agents cwejournal.org
| Precipitating Agent | Optimal pH | Removal Efficiency (%) |
| NaOH (15% w/w) | 8.6 | 99.9 |
| Hydrated Lime (Ca(OH)₂) (12% w/w) | 8.6 | 99.9 |
| NaOH + Ca(OH)₂ (100 mg/L) | 7.0 | 99.7 |
Recovery of Chromium from Industrial Effluents (e.g., Tannery Wastewater)
Industrial effluents, particularly from tanning processes, are significant sources of chromium contamination nih.govthescipub.comresearchgate.net. The recovery and reuse of chromium from these waste streams are economically and environmentally beneficial thescipub.comresearchgate.net. Chemical precipitation is a primary method for both removing and recovering chromium from tannery wastewater thescipub.comresearchgate.netresearchgate.net.
Precipitating agents like sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), and magnesium oxide (MgO) are commonly used to precipitate chromium as chromium hydroxide thescipub.comcwejournal.orgresearchgate.net. Studies have shown that magnesium oxide can yield a good sludge with a high settling rate and lower volume compared to sodium hydroxide or calcium hydroxide in tannery wastewater treatment thescipub.comresearchgate.net. Optimal pH for chromium removal and precipitation typically ranges from 8 to 9 thescipub.comresearchgate.net.
The precipitated chromium hydroxide sludge can then be further processed. A common approach involves dissolving the chromium sludge in sulfuric acid to regenerate chromium sulfate (B86663), which can be reused in the tanning process researchgate.netresearchgate.net. This closed-loop system not only reduces waste but also conserves valuable chromium resources researchgate.net.
Table 3: Chromium(III) Adsorption Capacities on Treated Date Pits nih.gov
| Adsorbent | Temperature (K) | Optimal pH | Max Adsorption Capacity (mg/g) |
| TMDP (Treated Majdool Date Pits) | 323 | 7.8 | 1428.5 |
| TSDP (Treated Sagai Date Pits) | 323 | 7.8 | 1182.0 |
Table 4: Chromium(VI) Adsorption onto Magnetic Fe₃O₄@C@MgAl-Layered Double-Hydroxide rhhz.net
| Parameter | Value |
| Maximum Absorption Amount | 152.0 mg/g |
| Optimal Temperature | 40 °C |
| Optimal pH | 6.0 |
Table 5: Chromium(VI) Removal Efficiency with Fe-Modified Biochar (FeBC) mdpi.com
| FeBC Dosage (g/L) | Cr(VI) Removal Efficiency (%) |
| 8.0 | 99.5 |
The efficiency of chromium recovery from tannery wastewater can be very high, with removal efficiencies reaching over 99% under optimized conditions cwejournal.org.
Compound List:
Chromium hydroxide (Cr(OH)₃)
Chromium(III)
Chromium(VI)
Hexavalent chromium (Cr(VI))
Trivalent chromium (Cr(III))
Chromium sulfate (Cr₂(SO₄)₃)
Sodium hydroxide (NaOH)
Calcium hydroxide (Ca(OH)₂)
Magnesium oxide (MgO)
Iron hydroxides
Fe(III)–Cr(III) phases
Amorphous chromium hydroxide
Chromium(VI) oxyanions
Nickel-aluminum complex hydroxides
Nickel-aluminum-zirconium complex hydroxides
Layered double hydroxides (LDHs)
Fe-Al layered double hydroxide (Fe-Al-LDH)
Fe₃O₄@C@MgAl-layered double-hydroxide
Fe-modified biochar (FeBC)
Steel slag
Biochar
Date pits (treated and untreated)
Solution Chemistry and Thermodynamic Behavior of Chromium Hydroxide Systems
Solubility Studies of Amorphous and Crystalline Chromium(III) Hydroxide (B78521)
The solubility of chromium(III) hydroxide is a critical parameter influencing the environmental mobility and bioavailability of chromium. This solubility is significantly dependent on the solid-phase structure, with amorphous forms generally exhibiting higher solubility than their crystalline counterparts. Freshly precipitated chromium(III) hydroxide exists as an amorphous, gelatinous green solid. nih.govwikipedia.org Studies on freshly precipitated, amorphous Cr(OH)₃ have shown that equilibrium in solubility tests is reached in under six days for pH values below 12, but can take over 60 days in more alkaline conditions (pH > 12). osti.govacs.org Throughout these equilibration periods, the solid typically remains amorphous as confirmed by X-ray diffraction analyses. osti.govacs.org
Chromium(III) hydroxide is characterized by its amphoteric nature, meaning it can dissolve in both acidic and alkaline solutions. nih.govwikipedia.org Its solubility is minimal in the neutral pH range, typically between pH 7 and 10. osti.gov The dissolution process is governed by the formation of various aqueous chromium species, which are highly dependent on the pH of the surrounding medium. In acidic solutions, Cr(OH)₃ dissolves to form cationic species, while in alkaline solutions, it forms anionic hydroxo-complexes. wikipedia.orgosti.gov
The solubility of amorphous chromium(III)-iron(III) hydroxide coprecipitates has also been investigated. These studies indicate that the aqueous chromium concentration decreases as the mole fraction of chromium in the solid phase decreases, which is characteristic behavior of a thermodynamic solid solution. osti.gov
The pH of the aqueous solution is the most dominant factor controlling the solubility of chromium(III) hydroxide. nih.gov The solubility curve as a function of pH is parabolic, with a distinct minimum in the near-neutral pH range. nih.govosti.gov At low pH, dissolution is enhanced due to the formation of species like CrOH²⁺. osti.govacs.org As the pH increases into the alkaline range, the solubility increases again due to the formation of the anionic species Cr(OH)₄⁻. osti.govacs.org
| pH | Solubility of Amorphous Cr(OH)₃ (mg/L) |
| 4 | ~520 |
| 6.8 | ~0.005 |
| 11.8 | ~0.005 |
| >11.5 | Slightly Soluble |
Data sourced from ECHA dossier on Chromium (III) Hydroxide. nih.gov
Hydroxide concentration directly relates to pH and thus plays a crucial role in the formation of soluble anionic complexes at high pH. The reaction Cr(OH)₃(s) + OH⁻ ⇌ Cr(OH)₄⁻ demonstrates the dissolution in excess base. chegg.com
Carbonate and bicarbonate ions significantly influence the solubility of chromium(III) hydroxide by forming stable aqueous carbonato- and mixed hydroxido-carbonato complexes. pnnl.govresearchgate.net Extensive studies in the K⁺-H⁺-OH⁻-CO₂-HCO₃⁻-CO₃²⁻-H₂O system have shown that the presence of carbonate increases the solubility of amorphous Cr(OH)₃, especially under alkaline conditions. pnnl.govresearchgate.net This increased solubility is attributed to the formation of species such as [Cr(OH)(CO₃)₂]²⁻ and [Cr(OH)₄(CO₃)]³⁻. pnnl.gov The formation of these complexes can be significant in managing chromium-containing wastes, where carbonate is often present at high concentrations.
Complexation Reactions of Chromium(III) with Ligands (e.g., Amino Acids, Carbonates)
Chromium(III) readily forms stable complexes with a variety of organic and inorganic ligands, which can significantly alter its solubility and transport in aqueous systems.
Amino Acids: Amino acids, the building blocks of proteins, can act as bidentate ligands, forming chelate complexes with Cr(III) ions. africanscientistjournal.orgunila.ac.id Potentiometric investigations have been used to determine the stability constants of complexes formed between Cr(III) and various amino acids, including alanine, glycine, and lysine. africanscientistjournal.orgresearchgate.net These studies show that stable 1:3 (metal:ligand) complexes can form. researchgate.net The formation of these complexes is pH-dependent; increasing hydrogen ion concentration can retard the reaction rate. researchgate.net The formation of a binary Cr(III)-amino acid complex is a prerequisite for subsequent reactions, such as the formation of ternary complexes with DNA, where the amino acid is bridged by Cr(III) to the DNA phosphate (B84403) group. acs.org
Carbonates: As mentioned previously, carbonate and bicarbonate ions form strong complexes with Cr(III). In aqueous solutions, the addition of carbonate ions to a Cr(III) solution leads to the precipitation of chromium hydroxide, Cr(OH)₃, rather than chromium carbonate, because the hydrolysis of the carbonate ion creates basic conditions. stackexchange.com However, in solutions with high carbonate concentrations, soluble Cr(III)-carbonate complexes are formed, preventing precipitation and increasing the total dissolved chromium concentration. pnnl.govresearchgate.net Thermodynamic modeling has identified species like [Cr(OH)(CO₃)₂]²⁻ and [Cr(OH)₄(CO₃)]³⁻ as important in these systems. pnnl.gov
Speciation of Chromium(III) in Aqueous Solutions
The speciation of chromium(III) in water is complex and is primarily governed by pH. nih.govacs.org In aqueous solutions, Cr(III) exists as the hydrated ion [Cr(H₂O)₆]³⁺ only under very acidic conditions. As the pH increases, this ion undergoes hydrolysis, a stepwise deprotonation of the coordinated water molecules, to form a series of mononuclear hydroxo species. osti.govpjoes.com
The predominant inorganic Cr(III) species at different pH values are:
Cr³⁺ ([Cr(H₂O)₆]³⁺): Dominant at very low pH. acs.org
CrOH²⁺: Becomes significant as pH rises. osti.govpjoes.com
Cr(OH)₂⁺: Predominant around pH 5. nih.govpjoes.com
Cr(OH)₃⁰: The neutral, insoluble species that precipitates, with minimum solubility between pH 7 and 10. osti.govpjoes.com
Cr(OH)₄⁻: The main soluble species in alkaline to strongly alkaline solutions. osti.govpjoes.com
In addition to these mononuclear species, polynuclear complexes such as Cr₂(OH)₂⁴⁺ and Cr₃(OH)₄⁵⁺ can also form, particularly at higher chromium concentrations. pjoes.comnih.gov These polymeric species are intermediates in the transition from free ions to precipitates and can persist in solution for extended periods. nih.gov The degree of oligomerization (formation of dimers, trimers, and higher polymers) increases with rising pH and aging time. cambridge.org
Thermodynamic Modeling of Chromium Hydroxide Systems (e.g., Pitzer Ion-Interaction Approach)
To accurately predict the behavior of chromium hydroxide in complex aqueous environments, such as those found in high-level radioactive waste, thermodynamic modeling is essential. The Pitzer ion-interaction approach is a powerful method for this purpose, as it can account for the behavior of electrolytes at high ionic strengths. pnnl.govresearchgate.net
This model has been successfully applied to interpret the solubility data of amorphous Cr(OH)₃ in concentrated carbonate solutions. pnnl.govresearchgate.net By fitting experimental solubility data across a wide range of pH, CO₂ partial pressures, and carbonate concentrations, researchers have been able to determine the thermodynamic equilibrium constants for the formation of key Cr(III)-carbonate complexes. The model required only two aqueous species, [Cr(OH)(CO₃)₂]²⁻ and [Cr(OH)₄(CO₃)]³⁻, to accurately describe the experimental data over a broad range of chemical conditions. pnnl.gov The thermodynamic data derived from such models are crucial for geochemical modeling and for developing effective strategies for managing chromium-contaminated sites and wastes. pnnl.govresearchgate.net
Redox Processes Involving Chromium(III) Hydroxide and Oxidizing Agents (e.g., Hydrogen Peroxide, Manganese Oxides)
Although chromium(III) is generally considered the most stable oxidation state in the environment, Cr(OH)₃ can be oxidized to the more toxic and mobile chromium(VI) form by strong oxidizing agents.
Kinetic Studies of Chromium Hydroxide Reactions and Transformations
Kinetics of Adsorption Processes on Chromium Hydroxide (B78521) and Modified Surfaces
While extensive research has been conducted on the removal of chromium, particularly hexavalent chromium (Cr(VI)), from aqueous solutions using various adsorbents, there is a notable scarcity of studies where chromium hydroxide itself is utilized as the primary adsorbent. Much of the existing literature focuses on adsorbents like activated carbon, biomass, and other metal hydroxides, such as ferric hydroxide. However, the kinetic models applied in these studies are fundamental to understanding adsorption processes and would be applicable to chromium hydroxide surfaces.
To describe the kinetics of adsorption, two primary models are widely employed: the pseudo-first-order and pseudo-second-order models.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent's surface. It is generally more applicable during the initial stages of the adsorption process.
The pseudo-second-order model posits that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. This model is often found to be a better fit for the entire adsorption process for many systems, suggesting that chemical adsorption is the controlling mechanism. For instance, in studies of Cr(VI) removal using various materials, the pseudo-second-order model frequently provides a superior correlation with experimental data compared to the pseudo-first-order model. This indicates that the adsorption process is likely dominated by chemical reactions at the adsorbent surface.
| Kinetic Model | Underlying Assumption | Applicability |
|---|---|---|
| Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites (physisorption). | Often describes the initial phase of adsorption. |
| Pseudo-Second-Order | The rate-limiting step is chemical adsorption (chemisorption). | Frequently provides a better fit for the entire adsorption process. |
Film or external diffusion: The transport of the adsorbate from the bulk solution to the external surface of the adsorbent.
Intraparticle or pore diffusion: The diffusion of the adsorbate within the pores of the adsorbent.
Adsorption: The attachment of the adsorbate to the active sites on the interior surface of the adsorbent.
The intraparticle diffusion model is often used to identify the rate-limiting step. If the plot of the amount of substance adsorbed versus the square root of time (t^0.5) is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. However, it is more common for plots to show multiple linear regions, indicating that the adsorption process is complex and governed by more than one mechanism. For example, the initial portion of the curve may represent film diffusion, while the later stages may be controlled by intraparticle diffusion.
Film diffusion control occurs when the transport of the adsorbate through the liquid film surrounding the adsorbent particle is the slowest step. The rate of adsorption in this case is influenced by factors such as the concentration gradient and the thickness of the boundary layer.
Kinetics of Oxidation of Chromium(III) Hydroxide Species
The oxidation of chromium(III) hydroxide to the more toxic and mobile hexavalent chromium is a significant environmental concern. The kinetics of this process are influenced by the type of oxidant, pH, and other environmental factors.
While thermodynamically possible, the oxidation of Cr(III) by dissolved oxygen in the environment is generally considered to be a very slow process and often negligible in kinetic considerations. udel.edu
The primary oxidants for Cr(III) in natural environments are manganese oxides , such as birnessite (δ-MnO₂). scielo.org.zabrainly.com The oxidation of solid Cr(OH)₃ by MnO₂ is a heterogeneous reaction where the dissolution of chromium(III) hydroxide can be a rate-limiting step. scielo.org.za Studies have shown that the reaction proceeds rapidly initially, followed by a slower phase. udel.edu This deceleration is often attributed to the precipitation of newly formed Cr(OH)₃ or Mn(II) onto the manganese oxide surface, which passivates the surface and inhibits further reaction. scielo.org.zabrainly.com
The stoichiometry of the reaction between dissolved Cr(III) and MnO₂ is pH-dependent. In acidic conditions (pH < 5), the reaction can be represented as: CrOH²⁺ + 1.5 β-MnO₂ ⇌ HCrO₄⁻ + 1.5Mn²⁺ udel.edu
The pH of the solution is a critical factor controlling the rate of Cr(OH)₃ oxidation.
Oxidative Dissolution : In the presence of a strong oxidant like sodium hypochlorite, the dissolution of Cr(OH)₃ was significantly accelerated at pH 9. Linear kinetics of oxidative dissolution were observed at pH 9 and 3, while at pH 2, the reaction was rapidly inhibited. saimm.co.zawaterspecialists.biznih.gov
Other environmental factors can also influence oxidation rates. The presence of soluble organic complexes can decrease the oxidation rate by complexing with Cr(III), making it less available for oxidation. researchgate.net
| Factor | Effect on Oxidation Rate | Mechanism |
|---|---|---|
| pH (with MnO₂) | Generally decreases with increasing pH (acidic to neutral). scielo.org.zabrainly.com May increase at pH > 7. scielo.org.za | Affects Cr(OH)₃ solubility and MnO₂ surface charge. Reoxidation of Mn(II) at higher pH can regenerate the oxidant. scielo.org.za |
| Presence of MnO₂ | Significantly increases the rate compared to dissolved oxygen. udel.eduscielo.org.zabrainly.com | Acts as the primary oxidant for Cr(III) in natural settings. brainly.com |
| Organic Matter | Decreases the rate. researchgate.net | Forms stable complexes with Cr(III), reducing its availability for oxidation. researchgate.net |
Kinetics of Chromium Hydroxide Precipitation and Formation
The precipitation of chromium(III) hydroxide is a common method for removing chromium from wastewater. The kinetics of this process are generally rapid but are influenced by several factors.
The formation of Cr(OH)₃ occurs when a base, such as sodium hydroxide or ammonia, is added to a solution containing Cr(III) ions. libretexts.org The reaction proceeds through the hydrolysis of the hydrated chromium ion, [Cr(H₂O)₆]³⁺, leading to the formation of various hydroxo complexes and ultimately the insoluble hydroxide precipitate.
The kinetics of precipitation are strongly dependent on pH . Chromium hydroxide is amphoteric, meaning it is soluble in both highly acidic and highly alkaline conditions. The optimal pH for precipitation is typically in the neutral to slightly alkaline range, approximately between pH 6 and 9. scielo.org.za In one study, the maximum removal of Cr(III) via precipitation with Ca(OH)₂ was observed at a pH of 10.3.
The rate of precipitation is generally fast. Studies have shown a rapid increase in chromium removal within the first 10 minutes of adding a precipitating agent. The settling time also plays a role, as it allows for the coagulation of smaller particles into larger, more easily settled flocs. Factors that affect the kinetics of the precipitation reaction include the initial chromium concentration, the dosage of the precipitating agent, and the settling time. The process often involves both nucleation, the formation of new small particles, and subsequent particle growth. nih.gov Homogeneous precipitation, where the precipitating agent is generated slowly within the solution, can lead to the formation of more compact and easily filterable crystalline precipitates compared to the gelatinous precipitates formed by direct addition of a base. libretexts.orgchempedia.info
Kinetic Studies of Complexation Reactions Involving Chromium(III)
The kinetics of complex formation involving the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, are characteristically slow. scispace.com This behavior is attributed to the slow rate of water exchange in the inner coordination sphere of the ion. diva-portal.org The reaction rates and mechanisms are highly dependent on the nature of the ligand, pH, and temperature. scispace.comsemanticscholar.org
The complexation of Chromium(III) with ethylenediaminetetraacetic acid (EDTA) deviates from simple pseudo-first-order kinetics even with a large excess of the ligand. ub.edu This is due to the involvement of a long-lived intermediate and the release of hydrogen ions as the final complex forms, which inhibits the reaction. researchgate.net A two rate-constant model has been proposed to describe this reaction, involving a fast initial step (k₁) to form the intermediate, followed by a much slower step (k₂) for the formation of the final product. ub.eduresearchgate.net The activation energy for the fast step is reported as 87 ± 4 kJ mol⁻¹, while the slow step has a significantly higher activation energy of 120 ± 2 kJ mol⁻¹. researchgate.net
Kinetic studies with other organic ligands reveal varied and often multi-step mechanisms. For instance, the reaction of Cr(III) with 2,4- and 2,5-dihydroxybenzoic acids proceeds in at least two stages. The first stage is the formation of an oxygen-bound chromium(III)-ligand complex, which is followed by a slower, intramolecular chelation step.
Complexation reactions with amino acids have also been investigated. The kinetics of the formation of 1:3 complexes of chromium(III) with L-glutamic acid and DL-lysine were found to be first order with respect to both the chromium(III) ion and the amino acid. The reaction rate is inversely dependent on the hydrogen ion concentration, indicating that the deprotonated form of the amino acid is the reactive species.
The reaction between Cr(III) and the thiocyanate (B1210189) ion (SCN⁻) has been shown to form all six possible complexes in a stepwise manner. scispace.com The rate constants for the uptake of the first thiocyanate ion have been estimated at various temperatures. scispace.com
Table 1: Activation Parameters for Cr(III)-EDTA Complexation
| Kinetic Step | Rate Constant Symbol | Activation Energy (Ea) |
|---|---|---|
| Formation of Intermediate | k₁ | 87 ± 4 kJ mol⁻¹ researchgate.net |
| Formation of Final Product | k₂ | 120 ± 2 kJ mol⁻¹ researchgate.net |
Thermal Decomposition Kinetics of Chromium Hydroxide and its Precursors
The thermal decomposition of chromium hydroxide is a multi-stage process that ultimately yields chromium(III) oxide (Cr₂O₃). srce.hrnih.gov The kinetics and specific transformation temperatures are influenced by the material's crystallinity (amorphous vs. nanocrystalline) and the surrounding atmosphere. srce.hrresearchgate.net
The process begins with dehydration, which occurs in distinct steps. researchgate.net For amorphous chromium hydroxide, dehydration events have been observed at approximately 70 °C, 289 °C, 406 °C, and 443 °C. researchgate.net In contrast, nanocrystalline chromium hydroxide shows dehydration stages at 105 °C, 289 °C, and 409 °C. researchgate.net The step around 289 °C for both forms corresponds to the loss of one water molecule, consistent with the formation of chromium oxyhydroxide (CrOOH). researchgate.netresearchgate.net Further heating leads to the crystallization of amorphous chromium hydroxide into α-Cr₂O₃, a process marked by a sharp exothermic peak in differential thermal analysis (DTA). srce.hr This crystallization occurs at a lower temperature in an air atmosphere (around 380-420 °C) compared to an inert atmosphere like argon (around 600 °C). srce.hr
Precursors such as chromium(III) nitrate (B79036) nonahydrate [Cr(NO₃)₃·9H₂O] also decompose thermally to produce chromium(III) oxide. semanticscholar.orgresearchgate.net This decomposition is a complex process involving simultaneous dehydration and the breakdown of nitrate groups, proceeding through various intermediate hydroxy- and oxynitrates. semanticscholar.orgresearchgate.net The process begins with dehydration and condensation of the initial monomer. researchgate.net Subsequent heating leads to the gradual loss of water and nitric acid, forming intermediate oxynitrates. researchgate.net At higher temperatures, these intermediates decompose, losing nitrogen oxides and oxygen, to finally yield crystalline Cr₂O₃ at temperatures above 450 °C. semanticscholar.orgresearchgate.net
Table 2: Dehydration Temperatures of Chromium Hydroxide Forms
| Material Form | Dehydration Stage 1 | Dehydration Stage 2 | Dehydration Stage 3 | Dehydration Stage 4 |
|---|---|---|---|---|
| Nanocrystalline | 105 °C researchgate.net | 289 °C researchgate.net | 409 °C researchgate.net | N/A |
| Amorphous | 70 °C researchgate.net | 289 °C researchgate.net | 406 °C researchgate.net | 443 °C researchgate.net |
Computational and Theoretical Investigations of Chromium Hydroxide
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been effectively applied to optimize the geometry of chromium hydroxide (B78521) and its related species, as well as to determine their electronic characteristics.
DFT studies have been employed to understand the adsorption mechanisms of hydrolyzed chromium(III) species, such as Cr(OH)²⁺, Cr(OH)₂⁺, and Cr(OH)₃, on mineral surfaces like illite (B577164). mdpi.comresearchgate.net In these models, the structures of the chromium hydroxide species are optimized to find the most stable adsorption configurations. The calculations reveal that adsorption energies and the nature of the chemical bonding are highly dependent on the number of hydroxide groups. For example, on the (001) surface of illite, Cr(OH)²⁺ and Cr(OH)₂⁺ can form covalent bonds with surface oxygen atoms, while Cr(OH)₃ interacts primarily through hydrogen bonding. mdpi.comresearchgate.net Increasing the number of hydroxyl groups tends to weaken both the covalent and electrostatic interactions with the surface. mdpi.comresearchgate.net
Analysis of the electronic properties, such as electron density distribution and partial density of states (PDOS), provides deeper insights into these interactions. DFT calculations show that upon adsorption, there is a transfer of electron density between the chromium hydroxide species and the surface. mdpi.comresearchgate.net For instance, on the illite (001) surface, Cr(OH)²⁺ gains a small amount of charge from the surface, while Cr(OH)₂⁺ loses a small amount. mdpi.com The degree of this electron transfer decreases as the number of hydroxyl groups increases, indicating a weakening of the electrostatic interactions. mdpi.com Furthermore, DFT simulations have been used to theoretically study the oxidation processes of Cr(OH)₃, indicating that it can be oxidized during the chemical adsorption of O₂ in alkaline environments. rsc.org
Table 1: DFT Calculated Adsorption Energies of Chromium Hydroxide Species on Illite Surfaces mdpi.com
| Adsorbed Species | Illite (001) Surface Adsorption Energy (kJ/mol) | Illite (010) Surface Adsorption Energy (kJ/mol) |
|---|---|---|
| Cr(OH)²⁺ | -235.78 | -348.18 |
| Cr(OH)₂⁺ | -128.36 | -282.20 |
| Cr(OH)₃ | -78.89 | -206.63 |
Note: Negative values indicate an exothermic and thus favorable adsorption process.
Ab Initio Predictions of Thermochemistry for Chromium Hydroxide Species
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide highly accurate thermochemical data for chemical species. High-level ab initio methods, such as the coupled-cluster singles and doubles with a perturbative correction for connected triple substitutions [CCSD(T)], have been used to predict the thermochemistry of a series of chromium hydroxides. acs.orgacs.orgnih.gov
A comprehensive study determined the heats of formation and thermodynamic functions for the gaseous species Cr(OH)ₙ (where n = 2-6) and the oxyhydroxide CrO(OH)₄. acs.orgacs.orgnih.gov In this work, geometries and vibrational frequencies were calculated using the B3LYP level of DFT, while more accurate energies and heats of formation were obtained from CCSD(T) calculations with large basis sets, including corrections for core-valence correlation and relativistic effects. acs.orgacs.orgnih.gov These theoretical predictions have proven valuable, suggesting that revisions of some previously accepted experimental data may be necessary. acs.orgnih.gov Similar computational approaches have been applied to determine the thermochemistry of other volatile chromium species like CrO₂(OH)₂. nih.gov
These computational efforts provide essential data for thermodynamic databases used in geochemical and materials science modeling, for instance, in predicting the behavior of chromium-containing materials in high-temperature, water-vapor-containing environments. nih.gov
Table 2: Computed Standard Heats of Formation (ΔHf°) at 298.15 K for Gaseous Chromium Hydroxide Species acs.org
| Species | Method | ΔHf° (kcal mol⁻¹) |
|---|---|---|
| Cr(OH)₂ | CCSD(T) | -97.9 |
| Cr(OH)₃ | CCSD(T) | -154.5 |
| Cr(OH)₄ | CCSD(T) | -206.0 |
| Cr(OH)₅ | CCSD(T) | -246.3 |
| Cr(OH)₆ | CCSD(T) | -291.5 |
Molecular Modeling of Adsorption Mechanisms and Surface Interactions
Molecular modeling, particularly using DFT, is crucial for understanding the mechanisms of adsorption and interaction of chromium hydroxide species with various surfaces at the atomic level. mdpi.comresearchgate.net These models help visualize how chromium hydroxides bind to surfaces, providing details on bond lengths, bond angles, and the specific atoms involved in the interaction.
Studies on clay minerals show that the surface structure plays a significant role in the adsorption process. The Si-O rings on the illite (001) surface act as capture sites for Cr(OH)ₙ⁽³⁻ⁿ⁾⁺ species. mdpi.comresearchgate.net The modeling demonstrates that Cr(OH)²⁺ and Cr(OH)₂⁺ form a single covalent bond (Cr–O) with a surface oxygen, whereas the neutral Cr(OH)₃ species interacts through three hydrogen bonds between its hydroxyl groups and surface oxygens. mdpi.com On the other hand, on the illite (010) surface, all three hydrolyzed species can form two covalent Cr–O bonds with the surface. mdpi.comresearchgate.net
These computational findings reveal that the adsorption mechanism is a combination of electrostatic interactions and the formation of chemical bonds (chemisorption). acs.org The strength of these interactions is influenced by factors like the degree of chromium hydrolysis and the specific surface chemistry of the adsorbent. mdpi.com This fundamental understanding is key to designing more effective materials for removing chromium from contaminated water. mdpi.comresearchgate.net The principles of surface interaction are not limited to mineral surfaces; similar concepts of physisorption and chemisorption involving surface hydroxyl groups are observed in the interaction of alcohols with chromium oxide surfaces. acs.org
Simulation of Phase Transformations and Stability of Chromium Hydroxide
Computational simulations and thermodynamic calculations are used to investigate the stability of different forms of chromium hydroxide and their transformation into other compounds. Experimental and thermodynamic studies show that freshly precipitated chromium(III) hydroxide is often amorphous and can be described with the approximate formula Cr(OH)₃·xH₂O. nih.govresearchgate.net This amorphous phase is generally more stable and less soluble than its crystalline counterpart over a significant pH range (e.g., 5.7 < pH < 11). nih.govresearchgate.net
Thermal analysis coupled with experimental techniques shows that amorphous chromium hydroxide undergoes transformation upon heating. A sharp exothermic peak observed between 410 and 420 °C in air corresponds to the crystallization of amorphous chromium hydroxide into chromium(III) oxide (Cr₂O₃). srce.hr This process involves dehydration and structural rearrangement from a disordered hydroxide network to a crystalline oxide lattice. The crystallite size of the resulting Cr₂O₃ increases with the heating temperature. srce.hr
The stability of chromium hydroxide is also influenced by the chemical environment. In alkaline solutions containing phosphate (B84403), for example, the chromium oxyhydroxide mineral grimaldiite (α-CrOOH) can transform into a more complex sodium-chromium(III)-hydroxyphosphate compound. unt.edu Thermodynamic calculations based on experimental data help to define the equilibrium conditions for such phase transformations. unt.edu Furthermore, thermodynamic analysis can predict the stability of Cr(OH)₃ with respect to oxidation, which is a critical factor in environmental settings. rsc.org
Electronic Structure Analysis and Bader Charge Calculations in Catalytic Systems
The analysis of the electronic structure of chromium hydroxide is fundamental to understanding its role in surface chemistry and catalysis. Methods like Bader charge analysis provide a way to partition the total electron density of a system among its constituent atoms, offering a robust approximation of atomic charges. readthedocs.ioutexas.edu
This technique is based on finding the "zero flux surfaces" where the charge density is at a minimum between atoms, providing a physically intuitive way to define atomic boundaries within a molecule or solid. readthedocs.ioutexas.edu In the context of chromium hydroxide interacting with a surface, Bader charge analysis can quantify the amount of charge transferred between the adsorbate and the substrate. mdpi.com
For example, in DFT studies of Cr(OH)ₙ species adsorbed on illite, analysis of electron density differences and atomic populations (a concept related to Bader charges) reveals the extent of charge redistribution upon bond formation. mdpi.com This information is critical for characterizing the nature of the surface-adsorbate bond as either predominantly ionic (electrostatic) or covalent. mdpi.com There is significant charge transfer from aluminum and, to a lesser degree, chromium atoms to boron atoms in Cr-Al-B MAB phases, as shown by Bader charge analysis. researchgate.net Such analyses are essential for understanding reaction mechanisms in catalytic systems where chromium species act as active sites, as the local electronic structure and charge on the chromium atom can dictate its reactivity.
Chromium Hydroxide in Advanced Materials Science and Nanotechnology
Nanoparticle Synthesis and Characterization of Chromium Hydroxide (B78521) and Related Oxides
The synthesis of chromium hydroxide nanoparticles can be achieved through various methods, including forced hydrolysis combined with microwave dielectric heating and aqueous precipitation. acs.orgiaea.orgorientjchem.orgiosrjournals.orgmendeley.comproquest.com One approach involves the aging of chromium nitrate (B79036) aqueous solutions in the presence of sodium fluoride (B91410), urea, and polyvinylpyrrolidone. iaea.org Another method utilizes the aging of chrome alum solutions or solutions of chromium nitrate and potassium sulfate (B86663) at boiling temperatures. acs.org The use of microwave heating has been shown to drastically reduce the aging times required for nanoparticle formation compared to conventional heating methods. acs.org Furthermore, spherical amorphous chromium hydroxide particles have been successfully prepared using these techniques. acs.org
The characteristics of the resulting nanoparticles are influenced by several factors. For instance, the molar ratio of fluoride ion to chromium ion, the initial pH, and the chromium ion concentration can control the morphological characteristics of chromium hydroxide. iaea.org In the forced hydrolysis method, the mean particle size can be decreased from the submicrometric to the nanometric range by adjusting the ratio of chromium ions to sulfate ions. acs.org
These chromium hydroxide nanoparticles often serve as precursors for the synthesis of chromium oxide (Cr₂O₃) nanoparticles, which are of great interest due to their diverse applications. orientjchem.orgiosrjournals.orgmendeley.comproquest.comjespublication.com The thermal decomposition of chromium hydroxide can lead to the formation of chromium oxide. iaea.org Chromium oxide nanoparticles have been synthesized using techniques like microwave synthesis and aqueous precipitation. orientjchem.orgiosrjournals.orgmendeley.comproquest.comjespublication.com
Characterization of these nanoparticles is crucial for understanding their properties and potential applications. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR) are commonly employed. iaea.orgorientjchem.orgiosrjournals.orgmendeley.comproquest.comjespublication.comscirp.org XRD analysis helps in identifying the crystal structure, with studies showing that synthesized chromium oxide nanoparticles can have a hexagonal structure. orientjchem.orgiosrjournals.orgmendeley.comproquest.com SEM and TEM are used to observe the morphology and determine the particle size, which can range from 20 to 70 nm. orientjchem.orgiosrjournals.orgmendeley.comproquest.comresearchgate.net FTIR spectroscopy is utilized to identify the functional groups present, with characteristic absorption bands for Cr-O stretching confirming the formation of chromium oxide. jespublication.com
Integration of Chromium Hydroxide in Layered Double Hydroxides (LDHs)
Layered double hydroxides (LDHs) are a class of materials with a layered structure that can incorporate various cations and anions. rsc.org The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. rsc.org Chromium can be incorporated as the trivalent cation (Cr³⁺) into the LDH structure. researchgate.netmdpi.comnih.govresearchopenworld.comdoi.orgscienceopen.com
The synthesis of chromium-containing LDHs, such as Mg/Cr and Co/Cr LDHs, is often achieved through co-precipitation methods. researchgate.netnih.govdoi.orgscienceopen.comcore.ac.uk This involves precipitating the metal hydroxides from a solution containing the respective metal salts. doi.org For instance, Zn/Cr-LDH has been synthesized via a co-precipitation reaction of zinc nitrate hexahydrate and chromium nitrate nonahydrate. doi.org The pH of the reaction medium is a critical parameter that can influence the final product composition. nih.govscienceopen.com For example, at lower pH values (around 7), mixed hydroxides like α- and β-Co(OH)₂ have been observed to form alongside the LDH phase in Co-Cr systems. nih.govscienceopen.com At high chromium concentrations, amorphous Cr(OH)₃ may also be formed. nih.govscienceopen.com
The incorporation of chromium hydroxide into the LDH structure can be facilitated by a dissolution-precipitation mechanism, which is enhanced by higher aging temperatures and constant stirring. researchgate.net The resulting chromium-containing LDHs can exhibit a hexagonal crystal structure. researchgate.net These LDHs can also incorporate various anions, such as chromate (B82759) and dichromate, within their interlayer spaces, making them useful as catalysts. rsc.org
The modification of these LDHs can be performed to tailor their properties. For example, the basal spacing of CoCr-LDH has been shown to increase after intercalation with stearic acid and sodium stearate. nih.govscienceopen.com
Chromium Hydroxide-Based Nanocomposites and Hybrid Materials
Chromium hydroxide and its derivatives are utilized in the fabrication of nanocomposites and hybrid materials, which exhibit enhanced properties due to the combination of different materials at the nanoscale. researchgate.net These materials often show excellent adsorption characteristics, making them promising for applications such as water treatment. researchgate.net
One approach involves the synthesis of polymer-LDH nanocomposites. For example, novel nanocomposites have been produced based on a soluble aromatic polyimide and Zn/Cr-LDH. doi.org These were synthesized through in-situ polymerization, resulting in good dispersion and homogeneity of the Zn/Cr-LDH within the polymer matrix. doi.org The incorporation of the LDH filler led to enhanced thermal stability and mechanical properties of the polyimide. doi.org
Another area of interest is the development of nanocomposites for the removal of pollutants like hexavalent chromium (Cr(VI)). researchgate.netrsc.orgacs.org Bentonite-supported amorphous aluminum nanocomposites have been synthesized and shown to have a high removal efficiency for Cr(VI). rsc.org In these systems, the removal mechanism can involve inner-sphere complexation and coprecipitation, with the final product being Cr-Al(OH)₃. rsc.org
Furthermore, chromium oxide nanoparticles can be immobilized on other materials to create functional nanocomposites. For instance, chromium oxide has been deposited on titania-silica mesoporous nanocomposites for catalytic applications. mdpi.com The performance of these supported chromium oxide systems can be enhanced by using mesoporous supports. mdpi.com Additionally, electrically conductive polyorthochloroaniline/chromium nanocomposites have been prepared by in-situ chemical oxidative polymerization of orthochloroaniline in the presence of chromium nanoparticles. d-nb.info
Role in Thin Film Formation and Coatings
Chromium hydroxide and related chromium oxyhydroxide (CrₓOₑH₂) species play a crucial role in the formation of thin films and protective coatings. utwente.nlresearchgate.netresearchgate.netacs.orgdiva-portal.org These films are of interest for various applications, including corrosion resistance and catalysis. utwente.nlacs.orgmdpi.com
Electrodeposition is a common technique used to create chromium-based thin films. utwente.nl A highly reproducible synthesis protocol has been developed for the electrodeposition of CrₓOₑH₂-based thin films with controlled thickness, ranging from sub-monolayer to multilayer coverage. utwente.nl The properties of these films are thickness-dependent. For instance, it has been shown that a minimum thickness of four monolayers of CrₓOₑH₂ is required for the complete suppression of the oxygen reduction back reaction in certain electrochemical processes. utwente.nl The permeability of these films to small molecules like hydrogen and oxygen also decreases with increasing thickness. utwente.nl
The composition of these films often includes a significant oxygen content, suggesting the formation of chromium hydroxide and/or chromium oxyhydroxide. researchgate.net In some cases, the exposure of chromium oxide films to air can lead to the formation of CrO(OH)/Cr(OH)₃ through hydroxylation. researchgate.net
Other methods for depositing chromium oxide thin films include reactive AC magnetron sputtering and atomic layer deposition (ALD). mdpi.comaip.org Reactive sputtering can produce dark green, adherent coatings of α-Cr₂O₃. aip.org ALD allows for the growth of thin films with precise control over thickness and uniformity. mdpi.com The properties of ALD-grown films, such as their crystallinity, depend on the deposition temperature. mdpi.com
These chromium-based coatings are known for their protective qualities. For example, thin dense chromium coatings have demonstrated superior corrosion resistance, with the formation of a bilayer oxide on the surface consisting of Cr(OH)₃ and Cr₂O₃. acs.org
Tailoring Material Properties through Chromium Hydroxide Modification
The incorporation of chromium hydroxide can be used to tailor the properties of various materials. This modification can lead to enhanced performance in specific applications.
One example is the modification of metal-organic frameworks (MOFs). In the synthesis of MIL-101, a type of MOF, chromium hydroxide can precipitate during the process. berkeley.edu The redox reactivity of chromium centers in MOFs presents an opportunity for postsynthetic modification to tailor their gas adsorption properties. acs.org
In the context of nanocomposites, the addition of chromium-containing fillers can significantly alter the material's characteristics. For instance, the incorporation of Zn/Cr-LDH into a polyimide matrix has been shown to improve the thermal stability and mechanical properties of the resulting nanocomposite. doi.org
Furthermore, the properties of coatings can be adjusted by controlling the composition. For example, in PS300, a plasma-sprayed coating containing chromium oxide, the thermal expansion coefficient can be altered by adjusting the composition to better match the substrate, thereby preventing spallation at extreme temperatures. science.gov
The surface morphology and microstructure of chromium-based thin films can also be tailored. In the deposition of chromium nitride (CrxN) films, modifying the duty cycle can control the chemical composition and microstructure, leading to changes in properties like grain size and surface morphology. researchgate.net
Future Research Directions in Chromium Hydroxide Chemistry
Exploration of Novel Synthetic Routes for Tailored Chromium Hydroxide (B78521) Materials
The precise control over the physical and chemical properties of chromium hydroxide materials is paramount for their efficacy in various applications. Future research will focus on developing sophisticated synthetic methodologies that enable the fine-tuning of morphology, particle size, surface area, and crystallinity. Traditional methods like hydrothermal synthesis, sol-gel processes, and forced hydrolysis have laid the groundwork, but novel approaches are needed to achieve unprecedented levels of material tailoring.
Emerging strategies include:
Template-Assisted Synthesis: Utilizing organic or inorganic templates to direct the growth of chromium hydroxide structures with specific architectures, such as mesoporous materials or hierarchical assemblies.
Microwave-Assisted Synthesis: Leveraging microwave irradiation to accelerate reaction kinetics and achieve uniform particle size distribution and morphology, potentially leading to more energy-efficient production of nanostructured chromium hydroxide. researchgate.netresearchgate.netnanochemres.org
Sonochemical Methods: Employing ultrasound to induce cavitation and generate localized high temperatures and pressures, facilitating the formation of ultrafine or metastable chromium hydroxide phases.
Flow Chemistry: Implementing continuous flow reactors for precise control over reaction parameters (temperature, pressure, residence time, reactant concentrations), enabling scalable and reproducible synthesis of tailored chromium hydroxide materials.
Bio-inspired Synthesis: Investigating biomimetic approaches, potentially using organic molecules or biological entities, to guide the formation of chromium hydroxide with controlled structures and functionalities.
Research is also exploring the use of specific additives and reaction conditions to influence particle characteristics. For instance, modifying the molar ratio of fluoride (B91410) ions to chromium ions, adjusting initial pH, and controlling chromium ion concentration have been shown to influence the morphology of chromium hydroxide particles. researchgate.net The choice of precipitating agent and reaction temperature also plays a crucial role in determining the final product's properties. acs.orgajol.info
Advanced In-Situ Characterization of Dynamic Processes Involving Chromium Hydroxide
Understanding the real-time behavior of chromium hydroxide during synthesis, transformation, or catalytic/adsorptive processes is critical for optimizing its performance. Future research will heavily rely on advanced in-situ and operando characterization techniques. These methods allow for the observation of dynamic processes as they occur, providing insights that ex-situ analyses cannot offer.
Key in-situ techniques that will be further explored include:
In-situ X-ray Diffraction (XRD) and Scattering Techniques: To monitor structural changes, phase transitions, and crystallite growth during synthesis or under reaction conditions.
In-situ Spectroscopy (e.g., FTIR, Raman, UV-Vis, XAS): To probe changes in chemical bonding, oxidation states, and surface species in real-time, offering a molecular-level understanding of reaction mechanisms.
In-situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize morphological evolution, particle aggregation, and surface reactions at the nanoscale.
Synchrotron-based Techniques: Offering high flux and resolution for advanced in-situ studies, enabling the capture of rapid dynamic events and detailed elemental/chemical state mapping.
By combining these advanced characterization tools with controlled experimental setups, researchers can gain a deeper mechanistic understanding of how chromium hydroxide behaves under various conditions, leading to more rational material design. researchgate.netresearchgate.netcapes.gov.br
Design of Next-Generation Chromium Hydroxide-Based Catalysts and Adsorbents
Chromium hydroxide and its derived oxides hold significant promise for applications in catalysis and adsorption, particularly in environmental remediation and chemical synthesis. Future research will focus on designing next-generation materials with enhanced activity, selectivity, and stability.
Catalysis:
Tailoring Active Sites: Developing synthetic strategies to create chromium hydroxide materials with precisely engineered active sites for specific catalytic reactions, such as oxidation, reduction, or decomposition processes.
Understanding Reaction Mechanisms: Utilizing advanced in-situ characterization to elucidate the catalytic mechanisms of chromium hydroxide-based materials, identifying key intermediates and rate-determining steps to guide further optimization.
Adsorption:
Selective Removal of Pollutants: Designing chromium hydroxide adsorbents with tailored surface properties and pore structures for the highly selective and efficient removal of specific pollutants from water and wastewater, such as heavy metal ions or organic contaminants.
Regenerable Adsorbents: Developing robust chromium hydroxide adsorbents that can be easily regenerated and reused multiple times without significant loss of adsorption capacity, improving the economic viability of treatment processes.
Studying Adsorption Mechanisms: Investigating the fundamental mechanisms of adsorption, including surface complexation, electrostatic interactions, and pore diffusion, to optimize adsorbent design.
Research has already demonstrated the potential of chromium hydroxide nanoparticles as catalysts for the thermal decomposition of ammonium (B1175870) perchlorate (B79767), where their catalytic effect significantly reduced the decomposition temperature. researchgate.netresearchgate.net The development of layered double hydroxides (LDHs) containing chromium, for instance, NiFe-LDHs, has shown promise in adsorbing and photocatalytically reducing Cr(VI) from water, highlighting the importance of composition and morphology for enhanced performance. acs.orgnih.gov
Comprehensive Understanding of Environmental Fate and Transformations of Chromium Hydroxide in Complex Systems
The environmental behavior and transformation pathways of chromium hydroxide are crucial considerations for its sustainable use and management. Future research must aim for a comprehensive understanding of how chromium hydroxide interacts with various environmental matrices (soil, water, atmosphere) and the complex transformations it undergoes.
Key areas of investigation include:
Transformation Pathways: Elucidating the chemical and biological processes that lead to the transformation of chromium hydroxide in different environmental conditions, including oxidation, reduction, dissolution, and precipitation.
Mobility and Bioavailability: Assessing the mobility and bioavailability of chromium species derived from chromium hydroxide in ecosystems, which is critical for understanding potential ecological risks.
Long-Term Stability: Evaluating the long-term stability of chromium hydroxide materials under diverse environmental stresses, such as varying pH, redox potentials, and the presence of organic matter.
Remediation Strategies: Developing and refining remediation techniques for chromium-contaminated sites, potentially involving the use of chromium hydroxide-based materials or processes that transform harmful chromium species into less toxic forms.
Understanding these aspects is essential for predicting the environmental impact of chromium hydroxide and for developing effective strategies for its safe disposal or recycling. ias.ac.in
Integration of Machine Learning and AI in Chromium Hydroxide Materials Design and Prediction
The application of machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity to accelerate the discovery, design, and optimization of chromium hydroxide materials. By analyzing vast datasets from experimental studies and simulations, AI can identify complex relationships between synthesis parameters, material structure, and performance properties.
Future research directions include:
Predictive Modeling of Synthesis: Developing ML models to predict optimal synthesis conditions for achieving desired chromium hydroxide properties (e.g., particle size, surface area, phase purity) based on input parameters.
High-Throughput Screening: Utilizing AI algorithms to screen potential chromium hydroxide compositions and structures for specific applications (e.g., catalysis, adsorption) based on predicted performance metrics.
Inverse Design: Employing inverse design approaches where desired material properties are specified, and AI algorithms suggest the optimal synthesis routes and compositions.
Accelerating Characterization Analysis: Applying AI for automated analysis of complex characterization data (e.g., microscopy images, spectroscopic data) to speed up the interpretation process.
Discovering Structure-Property Relationships: Uncovering subtle and non-intuitive correlations between the atomic/molecular structure of chromium hydroxide and its macroscopic properties, guiding rational material design.
The integration of AI and ML will enable a more efficient and data-driven approach to advancing chromium hydroxide chemistry, leading to faster development cycles and the discovery of novel materials with superior functionalities.
Compound List:
Chromium hydroxide (Cr(OH)₃)
Chromium(III) hydroxide
Chromium oxide (Cr₂O₃)
Chromium oxyhydroxide
Chromium(III) acetate (B1210297) hydroxide
Chromium dioxide (CrO₂)
Chromium(VI)
Chromium(III)
Chromium(IV)
Chromium(II)
Nickel-Iron Layered Double Hydroxides (NiFe-LDHs)
Ammonium perchlorate
Q & A
Q. How can chromium hydroxide nanoparticles be synthesized for analytical applications?
Chromium hydroxide nanoparticles can be synthesized via the forced hydrolysis method . This involves controlled hydrolysis of chromium salts (e.g., CrCl₃) under alkaline conditions. Key parameters include adjusting pH (optimal range: 4.4–6.2) and maintaining precise temperature control to stabilize nanoparticle formation. Characterization via FTIR (e.g., vibrational modes of Cr–OH bonds) and dynamic light scattering (DLS) ensures particle size uniformity .
Q. What experimental methods validate the amphoteric behavior of chromium hydroxide?
Amphoterism is confirmed through pH-dependent solubility studies. Chromium hydroxide exhibits minimal solubility near neutral pH but dissolves in strongly acidic (forming Cr³⁺) or alkaline (forming CrO₂⁻) conditions. Titration experiments with HCl/NaOH, coupled with spectroscopic monitoring (e.g., UV-Vis for Cr³⁺/CrO₂⁻ transitions), provide quantitative evidence. Solubility curves (e.g., Figure 5 in ) further illustrate pH-dependent behavior .
Q. Which characterization techniques are critical for analyzing chromium hydroxide’s structural properties?
- FTIR Spectroscopy : Identifies Cr–OH stretching (~3450 cm⁻¹) and bending (~1630 cm⁻¹) modes .
- X-ray Diffraction (XRD) : Distinguishes amorphous vs. crystalline phases (e.g., amorphous Cr(OH)₃ in tank sludge simulants ).
- Thermogravimetric Analysis (TGA) : Quantifies dehydration and thermal stability up to 300°C .
Q. How does pH influence chromium hydroxide’s efficacy in heavy metal removal?
In wastewater treatment, chromium hydroxide’s adsorption capacity for Pb²⁺, Cu²⁺, and Zn²⁺ increases with pH (optimal range: 6.5–7.0). At lower pH, protonation reduces surface binding sites, while higher pH enhances deprotonation and metal-hydroxide complexation. Competitive adsorption studies (e.g., Pb²⁺ vs. Cu²⁺) reveal ion selectivity trends .
Advanced Research Questions
Q. How can contradictions in chromium hydroxide solubility data be resolved across studies?
Discrepancies arise from variations in crystallinity (amorphous vs. crystalline), ionic strength, and coexisting ions (e.g., phosphate in ). Researchers should:
- Replicate experimental conditions (e.g., 25°C equilibrium with amorphous Cr(OH)₃ ).
- Use speciation software (e.g., PHREEQC) to model solubility under defined thermodynamic parameters.
- Compare empirical data with theoretical solubility curves (e.g., Figure 3.7d in ) .
Q. What strategies optimize chromium hydroxide nanoparticles for protein quantification assays?
- Surface Functionalization : Modify nanoparticles with carboxyl or amine groups to enhance protein binding.
- pH Calibration : Optimize at pH 5.9 (maximum RLS signal for BSA in ).
- Interference Testing : Evaluate cross-reactivity with other proteins (e.g., insulin, gelatin) using calibration curves (Table 2 in ). Detection limits as low as 18.6 ng/mL are achievable .
Q. How can chromium hydroxide-based catalysts be designed for oxygen evolution reactions (OER)?
While chromium hydroxide itself is not a primary OER catalyst, insights from perovskite oxide studies (e.g., ) suggest:
- Tuning d-electron occupancy (e.g., eg symmetry) to enhance catalytic activity.
- Incorporating co-catalysts (e.g., Co²⁺ in ) to stabilize intermediates.
- Operando spectroscopic techniques (e.g., Raman) to monitor surface oxidation states during OER .
Q. What methodologies assess long-term stability of chromium hydroxide in environmental remediation?
- Leaching Tests : Use TCLP (Toxicity Characteristic Leaching Procedure) to evaluate Cr³⁺ release under acidic conditions.
- Aging Studies : Monitor phase transitions (e.g., to Cr₂O₃) via XRD after prolonged exposure to humidity.
- Field Trials : Validate performance in real wastewater matrices with competing ions (e.g., EDTA interference noted in ) .
Methodological Guidelines
- Experimental Reproducibility : Document synthesis protocols (e.g., molar ratios, aging times) and raw data (e.g., FTIR peak assignments) in supplementary materials .
- Data Validation : Use statistical tools (e.g., ANOVA for adsorption isotherms) and cross-validate with established assays (e.g., Bradford for protein quantification ).
- Conflict Resolution : Address contradictory findings by meta-analysis of experimental variables (e.g., pH, ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
